5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
Description
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Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-12-7-10(8-13(9-12)17-2)3-4-11(15)5-6-14/h7-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKKZOWRRVLKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC(=O)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728632 | |
| Record name | 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000895-54-4 | |
| Record name | 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile: Synthesis, Characterization, and Potential Therapeutic Applications
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel compound 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile. As a molecule possessing both a β-ketonitrile moiety—a known pharmacophore—and a 3,5-dimethoxyphenyl group associated with various biological activities, this compound represents a promising scaffold for drug discovery. This document details a proposed synthetic pathway, purification protocols, and in-depth characterization methodologies. Furthermore, based on structure-activity relationships of analogous compounds, we explore its potential therapeutic applications, particularly in oncology, and propose a mechanism of action. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this and related chemical entities.
Introduction: The Scientific Rationale
The pursuit of novel chemical scaffolds with therapeutic potential is a cornerstone of modern drug discovery. The compound 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile emerges as a molecule of significant interest due to the convergence of two key structural motifs: the β-ketonitrile group and the 3,5-dimethoxyphenyl substituent.
The β-ketonitrile functional group is a versatile intermediate in organic synthesis and is present in a variety of biologically active compounds.[1] These compounds are precursors for the synthesis of anticancer, anti-inflammatory, and antimalarial drugs.[1] Their ability to participate in a wide range of chemical transformations makes them valuable building blocks for creating diverse molecular libraries.
The 3,5-dimethoxyphenyl moiety is a recognized "privileged" structure in medicinal chemistry. Its presence in a molecule can confer favorable pharmacokinetic and pharmacodynamic properties. Derivatives of 3,5-dimethoxybenzaldehyde have demonstrated potential as antifungal, anticancer, and antimicrobial agents.[2] Notably, the trimethoxyphenyl substitution pattern, which is structurally related, is found in potent tubulin polymerization inhibitors, suggesting a potential mechanism of action for compounds containing this feature.[3][4]
This guide, therefore, presents a scientifically grounded, albeit prospective, exploration of 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile. We will elucidate a plausible synthetic route, detail methods for its purification and characterization, and, by drawing parallels with existing literature, postulate its potential as a novel therapeutic agent.
Proposed Synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
The synthesis of the target compound can be envisioned through a multi-step sequence, culminating in a Claisen-type condensation to construct the core β-ketonitrile structure. The overall synthetic strategy is outlined below.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be disconnected at the C4-C5 bond, leading to a precursor ester and acetonitrile. The precursor ester, in turn, can be derived from 3,5-dimethoxyphenylacetic acid, which can be synthesized from 3,5-dimethoxybenzaldehyde.
Sources
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- 4. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: The Dimethoxyphenyl Scaffold in Drug Discovery
Executive Summary
The 3,4-dimethoxyphenyl (DMP) moiety is not merely a structural decoration; it is a privileged pharmacophore that governs bioactivity across distinct therapeutic axes. From the classic calcium channel blockade of Verapamil to the potent microtubule destabilization of Combretastatin A-4 (CA-4) analogs, this electron-rich scaffold is critical for hydrophobic pocket occupancy and metabolic modulation.
This guide moves beyond basic textbook definitions to analyze the causality of the DMP scaffold's success. We will dissect its role in tubulin inhibition, detail high-purity synthetic workflows for pharmaceutical intermediates, and visualize the mechanistic pathways that define its utility.
Pharmacophore Mechanics: Why Dimethoxy?
In medicinal chemistry, the transition from a catechol (3,4-dihydroxy) to a veratrole (3,4-dimethoxy) system drastically alters the drug-like properties of a molecule.
Metabolic Stability vs. Bioavailability
-
The Catechol Problem: Free hydroxyls at the 3,4-position are rapid substrates for Catechol-O-Methyltransferase (COMT), leading to rapid clearance and low oral bioavailability.
-
The Dimethoxy Solution: Methyl capping prevents direct glucuronidation and sulfation at these sites. However, it introduces a new metabolic liability: O-demethylation by CYP450 isozymes (primarily CYP3A4 and CYP2D6).
-
Strategic Advantage: The methoxy groups act as hydrogen bond acceptors (HBA) but not donors. This increases lipophilicity (LogP), enhancing membrane permeability—a critical factor for intracellular targets like tubulin.
Electronic Effects
The methoxy group is a strong electron-donating group (EDG) by resonance. In the 3,4-position, this creates a specific electron density map on the phenyl ring, facilitating cation-π interactions within receptor binding pockets. This is the driving force behind the affinity of Verapamil for the L-type calcium channel pore.
Therapeutic Focus: Oncology & Tubulin Destabilization[1][2]
The 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl motifs are the hallmarks of Colchicine Binding Site Inhibitors (CBSIs) . Unlike taxanes (which stabilize microtubules), DMP-based compounds destabilize them.
Mechanism of Action
The DMP moiety mimics the A-ring of colchicine. It wedges into the hydrophobic pocket at the interface of
-
Binding: The methoxy groups form critical hydrophobic contacts and water-mediated H-bonds with residues (e.g., Val181, Cys241) in the
-tubulin subunit. -
Steric Clash: This binding prevents the "curved-to-straight" conformational change required for microtubule polymerization.
-
Catastrophe: The result is microtubule depolymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.
Visualization: The Tubulin-Apoptosis Axis
The following diagram maps the signal transduction pathway triggered by DMP-based inhibitors (e.g., CA-4 analogs).
Caption: Mechanism of Action for DMP-based Colchicine Binding Site Inhibitors (CBSIs).
Synthetic Protocols: From Reagents to Results[3][4][5][6]
As a scientist, reproducibility is paramount. Below are two distinct workflows: one for a pharmaceutical intermediate (Verapamil precursor) and one for discovery chemistry (Chalcone library generation).
Protocol A: High-Purity Synthesis of 3,4-Dimethoxyphenylacetonitrile
Application: Key intermediate for Verapamil and Isoquinoline alkaloids. Methodology: The "Epoxy Route" is preferred over chlorination/cyanation to avoid toxic sodium cyanide handling and improve yield.
Reagents:
-
Starting Material: 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.[1][2][3][4]
-
Reagents:
, (Hydroxylamine hydrochloride).
Step-by-Step Workflow:
| Step | Operation | Critical Parameter | Why? (Causality) |
| 1. Decarboxylation | React epoxy salt with | Temp < 20°C | Higher temperatures promote polymerization of the resulting aldehyde. |
| 2. Aldoxime Formation | Add | pH Control | Basic conditions are required to free the hydroxylamine base for nucleophilic attack. |
| 3. Dehydration | Reflux with KOH and Tetrabutylammonium bromide (TBAB) in DMSO.[1] | Phase Transfer | TBAB acts as a Phase Transfer Catalyst (PTC) to shuttle hydroxide ions into the organic phase for elimination. |
| 4. Crystallization | Cool to -5°C in absolute ethanol. | Slow Cooling | Rapid cooling traps impurities. Slow crystallization ensures >99% HPLC purity. |
Yield Expectation: ~85% overall yield.
Protocol B: Claisen-Schmidt Condensation (Tubulin Inhibitors)
Application: Synthesis of 3,4-dimethoxychalcones (precursors to pyrazolines or flavones).
Protocol:
-
Dissolution: Dissolve 3,4-dimethoxybenzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add 40% NaOH (aq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into crushed ice/HCl. The precipitate is the chalcone.
-
Purification: Recrystallize from ethanol.
Visualizing the Synthetic Logic
The following diagram illustrates the industrial workflow for the Verapamil intermediate (Protocol A), highlighting the efficiency of the "One-Pot" variations often used in scale-up.
Caption: Synthetic route for 3,4-dimethoxyphenylacetonitrile via decarboxylation-dehydration sequence.
Comparative Data: Substituent Effects
The following table summarizes how the 3,4-dimethoxy pattern compares to other substitution patterns in the context of tubulin inhibition (IC50 values against MCF-7 cell lines).
| Substitution Pattern | Electronic Character | Tubulin IC50 ( | Notes |
| 3,4,5-trimethoxy | Highly Electron Rich | 0.005 - 0.05 | Optimal for Colchicine site (e.g., CA-4). |
| 3,4-dimethoxy | Electron Rich | 0.05 - 0.5 | High potency; often better metabolic stability than trimethoxy. |
| 3,4-dihydroxy | Electron Rich (H-Donor) | > 10.0 | Poor permeability; rapid metabolism (COMT). |
| 4-methoxy | Moderate Donor | 1.0 - 5.0 | Loss of critical hydrophobic contact points. |
Data synthesized from SAR studies of Combretastatin analogs.
References
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[5][6][7] 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Natural Products.
-
Lu, Y., et al. (2012). "Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors." Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for 3,4-Dimethoxyphenyl Derivatives in Pharmaceutical Intermediate Synthesis." BenchChem Application Notes.
-
Wang, Y., et al. (2019). "Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation." Molecules.
-
Jordan, M. A. (2002). "Mechanism of action of antitumor drugs that interact with microtubules and tubulin."[8][5][6][9] Current Medicinal Chemistry - Anti-Cancer Agents.
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- 4. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
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- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide focuses on the chemical space surrounding 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, a molecule of significant interest due to its hybrid structure incorporating a β-ketonitrile moiety and a dimethoxy-substituted phenyl ring. While direct literature on this specific compound is sparse, a comprehensive analysis of its constituent parts and related structures provides a robust framework for understanding its potential synthesis, reactivity, and applications in drug discovery. This document serves as a technical primer for researchers, offering insights into the strategic considerations for working with this and analogous chemical entities.
Core Molecular Scaffolding: A Structural Dissection
The structure of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile presents two key pharmacophoric features: the β-ketonitrile group and the 3,5-dimethoxyphenyl substituent. Understanding the individual contributions of these components is critical to predicting the molecule's overall properties.
The Versatile β-Ketonitrile Moiety
β-Ketonitriles are highly versatile synthetic intermediates, valued for their ability to participate in a wide array of chemical transformations.[1][2] Their utility stems from the presence of multiple reactive sites, including the acidic α-carbon, the electrophilic carbonyl carbon, and the nitrile group, which can be hydrolyzed, reduced, or participate in cycloaddition reactions. This functional group is a cornerstone in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which are prevalent in numerous biologically active molecules.[1]
The 3,5-Dimethoxyphenyl Group: A Privileged Scaffold
The 3,5-dimethoxyphenyl substitution pattern is frequently encountered in natural products and synthetic compounds with diverse biological activities. The methoxy groups are electron-donating through resonance and can influence the molecule's electronic properties, solubility, and metabolic stability. This substitution pattern is notably present in compounds with anticancer and tubulin polymerization inhibiting properties.[3][4] For instance, the trimethoxyphenyl (TMP) ring system is a key feature of potent cytotoxic agents like colchicine and podophyllotoxin.[4]
Strategic Synthesis and Characterization
Proposed Synthetic Pathway
A logical and efficient approach to the synthesis of the target molecule involves the acylation of a nitrile anion with an appropriate ester.[2] This strategy is outlined in the workflow below.
Caption: Proposed synthetic workflow for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile.
Detailed Experimental Protocol
Materials:
-
Ethyl propionate
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dimethoxyphenylacetonitrile to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the strong base (e.g., NaH) portion-wise to the stirred solution.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the nitrile anion.
-
Acylation: Add a solution of ethyl propionate in anhydrous THF dropwise via the dropping funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of 1M HCl at 0 °C until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization Techniques
The successful synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile would be confirmed through a combination of standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3,5-dimethoxyphenyl ring, the methoxy groups, and the aliphatic protons of the pentanenitrile chain. |
| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methoxy carbons, and the aliphatic carbons. |
| FT-IR | Characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the target compound. |
Potential Biological Activity and Structure-Activity Relationships (SAR)
The structural motifs within 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile suggest several avenues for potential biological activity.
Anticancer Potential
The presence of the dimethoxyphenyl group is a strong indicator of potential anticancer activity. Many compounds containing this moiety, particularly with a 3,4,5-trimethoxy substitution, are known to interact with tubulin, a critical component of the cytoskeleton involved in cell division.[4] Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells.[3] It is plausible that 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile could exhibit similar properties.
Enzyme Inhibition
The β-ketonitrile functionality can act as a Michael acceptor and may covalently interact with nucleophilic residues in the active sites of certain enzymes. This reactivity could be exploited in the design of targeted enzyme inhibitors.
Structure-Activity Relationship (SAR) Insights
To explore the therapeutic potential of this scaffold, a systematic SAR study would be invaluable. Key modifications could include:
-
Alteration of the Phenyl Ring Substitution: Investigating the effect of the number and position of methoxy groups, as well as the introduction of other substituents (e.g., halogens, hydroxyl groups), could modulate activity and selectivity.
-
Modification of the Aliphatic Chain: Varying the length and branching of the carbon chain between the phenyl ring and the β-ketonitrile moiety could influence binding affinity and pharmacokinetic properties.
-
Derivatization of the Ketone and Nitrile Groups: Chemical modification of the carbonyl and nitrile functionalities could lead to analogs with altered reactivity and biological profiles.
Caption: Logical relationships in a structure-activity relationship (SAR) study.
Conclusion and Future Directions
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile represents a promising, yet underexplored, chemical entity. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, researchers can efficiently synthesize and characterize this molecule. The inherent biological potential suggested by its constituent fragments, particularly in the realm of anticancer drug discovery, warrants further investigation. A systematic exploration of its synthesis, reactivity, and biological activity, guided by the principles of medicinal chemistry and SAR, could unlock a new class of therapeutic agents. This guide provides the foundational knowledge and strategic framework necessary to embark on such an endeavor.
References
- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
-
National Center for Biotechnology Information. (2005). 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. In PubChem Compound Summary. Retrieved from [Link]
- Al-Ostath, A., et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 11(1), 22485.
- Azzena, U., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Applied Organometallic Chemistry, 17(11), 851-855.
- Shaabani, A., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(20), 14207-14234.
- De Nardo, M., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2872-2879.
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxyphenylacetonitrile. In PubChem Compound Summary. Retrieved from [Link]
- Leclerc, G., et al. (1985). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacologie, 16 Suppl 2, 1-105.
- El-Sayed, N. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6524.
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- 3. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-DIMETHOXYPHENYLACETONITRILE | 13388-75-5 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
Introduction: The Significance of the 3,5-Dimethoxyphenyl Moiety in Medicinal Chemistry
The 3,5-dimethoxyphenyl structural motif is a key pharmacophore found in a variety of biologically active molecules. Its presence is often associated with potent and selective inhibitory activity against a range of therapeutic targets. This is largely attributed to the electron-donating nature of the methoxy groups, which can influence the molecule's electronic properties and binding interactions with target proteins. Notably, this moiety is a central feature of derivatives of combretastatin, a class of potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The synthesis of novel compounds bearing the 3,5-dimethoxyphenyl group is therefore of significant interest to researchers in drug discovery and development.
This document provides a comprehensive guide to the synthesis of 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile, a versatile intermediate that can serve as a building block for more complex molecules with potential therapeutic applications. The synthetic strategy presented herein is robust, employing a well-established carbon-carbon bond-forming reaction, and is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile is most effectively achieved through a two-step sequence, commencing with the preparation of a key electrophilic intermediate, 3,5-dimethoxybenzyl bromide, followed by its reaction with a suitable nucleophile.
Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide
The initial step involves the conversion of a commercially available starting material, such as 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzyl alcohol, into the corresponding benzyl bromide. The bromination of benzyl alcohols can be achieved under various conditions, with boron tribromide being a particularly effective reagent for this transformation.
Step 2: Alkylation of Acetoacetonitrile
The core of this synthetic route lies in the alkylation of acetoacetonitrile (3-oxobutanenitrile) with the prepared 3,5-dimethoxybenzyl bromide. Acetoacetonitrile possesses a highly acidic methylene group flanked by two electron-withdrawing groups (a ketone and a nitrile), making it an excellent nucleophile upon deprotonation with a suitable base. Sodium ethoxide is a commonly employed base for such reactions, effectively generating the enolate of acetoacetonitrile, which then undergoes a nucleophilic substitution reaction with the benzyl bromide to form the desired carbon-carbon bond.[1]
Data Summary Table
| Parameter | Step 1: Bromination | Step 2: Alkylation |
| Starting Materials | 3,5-Dimethoxybenzyl Alcohol, Boron Tribromide | 3,5-Dimethoxybenzyl Bromide, Acetoacetonitrile, Sodium Ethoxide |
| Solvent | Dichloromethane (DCM) | Ethanol |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 4-6 hours |
| Typical Yield | >90% | 60-70% |
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide from 3,5-Dimethoxybenzyl Alcohol
Materials:
-
3,5-Dimethoxybenzyl alcohol
-
Boron tribromide (1M solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1M solution of boron tribromide in DCM (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl bromide as a crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure benzyl bromide.[2]
Step 2: Synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
Materials:
-
3,5-Dimethoxybenzyl bromide (from Step 1)
-
Acetoacetonitrile (3-oxobutanenitrile)
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to ethanol. Alternatively, use commercially available sodium ethoxide solution.
-
To the stirred sodium ethoxide solution, add acetoacetonitrile (1.0 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes to ensure complete formation of the enolate.
-
Dissolve 3,5-dimethoxybenzyl bromide (1.0 eq) in a minimal amount of absolute ethanol and add it to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1M hydrochloric acid to pH ~7.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford pure 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile.
Characterization of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dimethoxyphenyl ring, the two methoxy groups, and the aliphatic protons of the pentanenitrile chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal the expected number of carbon signals, including those for the aromatic ring, the methoxy groups, the ketone carbonyl, the nitrile, and the aliphatic carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch (around 2250 cm⁻¹) and the ketone (C=O) stretch (around 1715 cm⁻¹).
Visualizations
Reaction Pathway
Caption: Synthetic pathway to 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile.
Experimental Workflow
Sources
Mastering the Purification of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile: A Guide to Recrystallization
In the landscape of pharmaceutical research and drug development, the purity of a compound is paramount. This application note provides a comprehensive guide to the recrystallization of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, a key intermediate in the synthesis of various biologically active molecules. We will delve into the theoretical underpinnings of recrystallization, offer a detailed experimental protocol, and provide insights for troubleshooting and optimization, ensuring researchers can obtain this compound in a highly purified crystalline form.
The Critical Role of Purification
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a β-ketonitrile moiety and a dimethoxyphenyl group, makes it a precursor for a range of heterocyclic compounds with potential therapeutic applications. Impurities, often remnants from the synthetic process such as starting materials, byproducts, or residual solvents, can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Recrystallization stands as a powerful and widely used technique to eliminate these impurities, yielding a product of high purity.[2][3]
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4][5] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in the same solvent when it is cold.[5] An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[6] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2][3] As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, excluding the impurities from its crystal lattice.[5] The impurities are left behind in the mother liquor.
Selecting the Optimal Solvent System
The choice of solvent is the most critical factor in a successful recrystallization. For β-ketonitriles like 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, a systematic approach to solvent screening is recommended. Good starting points include polar protic solvents like ethanol and methanol, as well as polar aprotic solvents such as ethyl acetate and acetone. Often, a mixture of solvents is required to achieve the desired solubility profile.[3] For instance, a common strategy involves dissolving the compound in a solvent in which it is highly soluble and then adding a "non-solvent" in which it is poorly soluble until the solution becomes turbid. The solution is then heated to redissolve the solid and subsequently cooled to induce crystallization.
Based on the recrystallization of analogous compounds, the following solvents are recommended for initial screening:
| Solvent System | Rationale |
| Ethanol | Often a good choice for moderately polar organic compounds.[7] |
| Methanol | Similar to ethanol, with slightly higher polarity.[8][9] |
| Isopropanol | A less polar alternative to ethanol and methanol. |
| Ethyl Acetate/Hexane | A common mixed-solvent system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent.[10] |
| Ethanol/Water | Another effective mixed-solvent system for moderately polar compounds.[7] |
Experimental Protocol for the Recrystallization of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
This protocol outlines a general procedure for the recrystallization of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile. It is intended as a starting point, and optimization may be required based on the initial purity of the compound and the chosen solvent system.
Materials and Equipment:
-
Crude 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
-
Recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care as they are flammable and may be toxic.
Step-by-Step Procedure:
-
Dissolution: Place the crude 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent. Gently heat the mixture to the boiling point of the solvent while stirring.[3] Continue to add the solvent portion-wise until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, and then gently reheat it to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.[4]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities. Pre-heating the funnel and flask prevents premature crystallization of the product.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2][3] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.[5]
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution or by adding a seed crystal of the pure compound.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.[5]
-
Washing the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[2]
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them on the filter paper under vacuum for some time, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Workflow and Logic Diagram
The following diagram illustrates the logical workflow of the recrystallization process.
Caption: A flowchart illustrating the key stages of the recrystallization process.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble in the chosen solvent. | Use a lower-boiling solvent. Add a co-solvent to increase solubility. |
| No crystal formation | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Scratch the inside of the flask. Add a seed crystal. Try a different solvent or a mixed-solvent system. Evaporate some of the solvent. |
| Low recovery | Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is hot. Cool the filtrate in an ice bath for a longer period. |
| Impure crystals | The solution cooled too quickly. The crystals were not washed properly. | Allow the solution to cool slowly. Wash the crystals with fresh, ice-cold solvent. |
Conclusion
The recrystallization of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is a critical step in ensuring its purity for downstream applications in drug discovery and development. By understanding the principles of recrystallization and systematically approaching solvent selection and procedural execution, researchers can confidently obtain this valuable synthetic intermediate in a highly purified form. This guide provides a solid foundation for achieving successful and reproducible purification, ultimately contributing to the integrity and quality of the final research outcomes.
References
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
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-
PubChem. (n.d.). 3,5-Dimethoxyphenylacetonitrile. [Link]
-
YouTube. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. [Link]
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PubMed Central. (2023, June 29). Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvates. [Link]
-
PubMed Central. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information. [Link]
-
University of Massachusetts Boston. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
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-
LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]
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-
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-
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-
PubChem. (n.d.). 5-[2-[4-Methoxy-3-(trideuteriomethoxy)phenyl]ethyl-methylamino]. [Link]
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PubChem. (n.d.). 4-Methyl-3-oxopentanenitrile. [Link]
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Application Note: 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile as a Key Scaffold in Kinase Inhibitor Synthesis
[1]
Executive Summary
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is a specialized
Unlike simple benzoylacetonitriles that yield aryl-pyrazoles, this scaffold introduces a two-carbon phenethyl linker.[1] This flexible tether is essential for positioning the lipophilic 3,5-dimethoxyphenyl pharmacophore into the deep hydrophobic back-pocket of the ATP-binding site in Fibroblast Growth Factor Receptors (FGFRs).[1] This guide details the chemical handling, cyclization protocols, and medicinal chemistry rationale for using this intermediate.[1]
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile |
| CAS Number | 1000895-54-4 |
| Molecular Formula | |
| Molecular Weight | 233.26 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH, EtOAc; Sparingly soluble in water |
| Acidity (pKa) | ~9–10 (Active methylene proton) |
| Storage | 2–8°C, Hygroscopic; Store under inert atmosphere (Ar/N |
Safety Note: As a nitrile derivative, this compound should be treated as potentially toxic if ingested or inhaled.[1] The active methylene group makes it prone to aldol-type condensations; avoid prolonged exposure to strong bases unless initiating a reaction.[1]
Medicinal Chemistry Rationale: The "Phenethyl" Linker
In kinase inhibitor design, the "hinge binder" (often a heterocycle like pyrazole) anchors the molecule. The substituents attached to this anchor determine selectivity.[1]
-
Direct Aryl Attachment: Rigid. Often leads to steric clashes if the pocket is deep.[1]
-
Phenethyl Attachment (via 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile):
-
Flexibility: The ethylene linker (
) allows the phenyl ring to rotate and fit into the hydrophobic "gatekeeper" region or back-pocket.[1] -
Electronic Effect: The 3,5-dimethoxy substitution mimics the resorcinol motif found in natural products, providing robust hydrophobic interactions without being a metabolic liability like free phenols.[1]
-
Pathway Visualization: From Scaffold to Drug
Figure 1: Synthetic lineage of AZD4547 showing the central role of the
Experimental Protocols
Protocol A: Cyclization to Aminopyrazole (Key Intermediate)
This reaction converts the linear
Target Product: 3-Amino-5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazole[1]
Reagents:
-
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile (1.0 equiv)[1][2]
-
Hydrazine hydrate (64% or 80% solution) (1.2 – 1.5 equiv)[1]
-
Ethanol (Absolute) (10 vol)
-
Acetic acid (Catalytic, optional)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile (10 g, 42.9 mmol) in absolute ethanol (100 mL).
-
Addition: Cool the solution to 0–5°C in an ice bath. Add hydrazine hydrate (3.2 g, ~2.0 mL, 64 mmol) dropwise over 10 minutes.
-
Note: The reaction is exothermic.[1] Control addition rate to maintain temperature.
-
-
Reflux: Remove the ice bath and heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.[1] The starting material peak (ketonitrile) should disappear, replaced by the more polar aminopyrazole.[1]
-
Workup:
-
Purification: Evaporate the solvent. The crude product can often be recrystallized from Ethanol/Hexane or purified via flash column chromatography (Gradient: 0
10% MeOH in DCM).[1] -
Yield Expectation: 85–95%.
Protocol B: Synthesis of the -Ketonitrile Scaffold (Upstream)
If the scaffold is not purchased, it is synthesized via Claisen condensation.[1]
Reagents:
-
Methyl 3-(3,5-dimethoxyphenyl)propanoate[1]
-
Acetonitrile (anhydrous)[1]
-
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)[1]
-
THF (anhydrous)[1]
Methodology:
-
Suspend NaH (1.5 equiv) in anhydrous THF under Argon.
-
Add anhydrous acetonitrile (1.2 equiv) at 0°C. Stir for 15 min to generate the anion.
-
Add the ester (Methyl 3-(3,5-dimethoxyphenyl)propanoate) dropwise.[1]
-
Warm to room temperature and then heat to 60°C for 4–6 hours.
-
Quench: Cool to 0°C and carefully quench with dilute HCl (pH ~4).
-
Extraction: Extract with EtOAc. The product is the resulting
-ketonitrile.[1]
Case Study: AZD4547 Synthesis
Drug Profile: AZD4547 is a selective inhibitor of FGFR1, 2, and 3.[3][4] It targets the ATP-binding pocket.[1] Role of the Scaffold: The 3,5-dimethoxyphenethyl tail occupies the hydrophobic back-pocket, providing selectivity over other kinases (like VEGFR2) which may not accommodate this specific bulk/linker combination.[1]
Synthetic Workflow (Reference 1, 2):
-
Scaffold Generation: 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is cyclized with hydrazine (Protocol A) to form the Aminopyrazole Head .[1]
-
Coupling: The amino group of the pyrazole is coupled with a benzoic acid derivative (containing the piperazine solubilizing group) via amide bond formation.[1]
-
Result: The final molecule possesses the "Hinge Binder" (pyrazole), the "Linker/Tail" (phenethyl-dimethoxy), and the "Solvent Exposed" region (piperazine-benzamide).[1]
Structural Logic Diagram
Figure 2: Pharmacophore mapping of the scaffold within the AZD4547 structure.
References
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AstraZeneca AB. (2008).[1] Pyrazolyl-1-benzamide derivatives used as FGFR inhibitors.[1][4] WO2008075068A1.[1][4]
-
Gavine, P. R., et al. (2012).[1] AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family.[5][3][4] Cancer Research, 72(8), 2045–2056.[1][5][4] [1]
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Nanjing Cavendish Bio-Engineering Technology. (2016). Method for preparing AZD4547 and intermediate thereof. WO2016137506A1.[1][4]
-
Kiyokawa, K., et al. (2014).[1] Recent Advances in the Synthesis of
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Application Notes and Protocols: 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile as a Putative Chemical Probe for ERK1/2 Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed guide for the investigation of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile as a novel, putative chemical probe. Based on structural similarities to known kinase inhibitors, particularly those targeting the Ras-Raf-MEK-ERK signaling pathway, we hypothesize that this compound may function as an inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). These kinases are critical nodes in cellular signaling, and their dysregulation is implicated in numerous cancers.[1][2] This guide offers comprehensive, step-by-step protocols for researchers to validate this hypothesis, beginning with foundational in vitro enzymatic assays and progressing to cell-based target engagement and phenotypic assessments. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that translates extracellular cues into cellular responses, governing processes like proliferation, differentiation, and survival.[2][] The terminal kinases of this pathway, ERK1 and ERK2, are key therapeutic targets, especially in cancers that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[4] Direct inhibition of ERK1/2 offers a strategic approach to suppress oncogenic signaling.[1]
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is a small molecule whose biological activities have not been extensively characterized. However, the presence of a dimethoxyphenyl moiety is a feature found in various biologically active compounds, including some kinase inhibitors.[5] This structural alert provides a rationale for investigating its potential as a modulator of key cellular kinases. We propose its evaluation as a chemical probe for ERK1/2.
A chemical probe is a small molecule used to study the function of a specific protein.[6][7] To qualify as a high-quality probe, a compound must demonstrate potent and selective engagement with its intended target in a cellular context.[8][9] The following protocols are designed to rigorously assess whether 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile meets these criteria for ERK1/2.
Hypothesized Mechanism of Action
We hypothesize that 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile acts as an ATP-competitive inhibitor of ERK1 and ERK2. In this model, the compound would bind to the ATP-binding pocket of the ERK kinase domain, preventing the phosphorylation of its downstream substrates. This action would lead to the attenuation of ERK-mediated signaling, resulting in anti-proliferative or pro-apoptotic effects in cancer cells dependent on this pathway.
Caption: Logical workflow for validating the chemical probe candidate.
Interpreting Results:
-
Successful Probe Candidate: A successful candidate will show a potent IC₅₀ in the in vitro assay, demonstrate a clear thermal shift in the CETSA experiment, and cause a dose-dependent reduction in downstream substrate phosphorylation.
-
Inconclusive or Negative Results:
-
If the compound is potent in vitro but shows no target engagement in CETSA, it may have poor cell permeability.
-
If target engagement is confirmed by CETSA but there is no downstream effect, the compound might be a non-functional binder, or the cells may have compensatory signaling pathways.
-
If the compound is inactive in vitro, it is unlikely to be a direct ERK1/2 inhibitor.
-
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 139445, 3,5-Dimethoxyphenylacetonitrile. [Link]
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El-Damasy, A. K., et al. (2023). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 13(1), 1-21. [Link]
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National Center for Biotechnology Information. (2005). 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]-2-propan-2-yl-pentanenitrile. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Bio-protocol. (n.d.). 3.4. In Vitro Enzyme Inhibitory Assays. Bio-protocol, 13(14), e4742. [Link]
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News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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Garg, A., et al. (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2333109. [Link]
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European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. [Link]
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Plescia, C., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. [Link]
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Nugent, R. L., et al. (2023). Design, synthesis, and evaluation of a mitoxantrone probe (MXP) for biological studies. RSC Medicinal Chemistry, 14(9), 1735-1742. [Link]
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JJ Medicine. (2017). Ras Raf MEK ERK Signaling Pathway. YouTube. [Link]
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Ewis, K. M., et al. (2023). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Pharmaceuticals, 16(11), 1599. [Link]
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Stepanenko, I., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8876. [Link]
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Macquarie University Research Portal. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. [Link]
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ACS Omega. (2024). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. [Link]
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Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(21), 12359-12373. [Link]
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Roskoski, R. Jr. (2018). Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy. Pharmacological Research, 135, 20-29. [Link]
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Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]
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Application Notes and Protocols for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile in Materials Science
Disclaimer: The following application notes and protocols are forward-looking and based on the chemical structure of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile and the known functionalities of its constituent chemical groups. As of the latest literature review, no direct applications of this specific molecule in materials science have been documented. This guide is intended to serve as a roadmap for researchers and scientists to explore its potential in novel material development.
Introduction: Unveiling the Potential of a Multifunctional Building Block
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is a unique organic molecule that combines three key functional groups, each with a well-established role in the design of advanced materials:
-
The 3,5-Dimethoxyphenyl Group: This electron-rich aromatic system is a known constituent of liquid crystals, redox-active materials, and fluorescent compounds.[1][2][3] Its methoxy substituents can influence electronic properties and intermolecular interactions, which are critical for designing materials for organic electronics like OLEDs and solar cells.[1]
-
The β-Ketonitrile Moiety (-CO-CH₂-CN): This arrangement offers multiple reaction sites. The ketone (oxo) group can be a site for polymerization or post-synthesis modification, while the nitrile group is known to enhance thermal stability and solvent resistance in polymers.[4][5]
-
The Nitrile Group (-C≡N): A highly polar and reactive group, it is a cornerstone of specialty polymers like nitrile rubber and polyacrylonitrile (a precursor to carbon fiber).[6][7] It can also participate in crosslinking reactions to enhance the mechanical properties of materials.[8][9]
The convergence of these functionalities in a single molecule suggests that 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile could serve as a versatile precursor for a new generation of functional materials. This document outlines potential applications and provides detailed, albeit prospective, protocols for their investigation.
Potential Application Areas and Rationale
Based on a structural analysis, we propose three primary areas of investigation for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile in materials science.
| Potential Application | Key Functional Groups | Scientific Rationale |
| Functional Polymer Synthesis | 3,5-Dimethoxyphenyl, Oxo, Nitrile | The molecule can be explored as a monomer. The ketone group offers a potential site for polymerization reactions, such as aldol condensation or Knoevenagel condensation, to form a polymer backbone. The dimethoxyphenyl and nitrile side chains would then impart specific properties to the resulting polymer, such as fluorescence, redox activity, or enhanced thermal stability.[4][10][11] |
| Precursor for Luminescent Materials | 3,5-Dimethoxyphenyl, Nitrile | The dimethoxybenzene moiety is a known fluorophore. Modification of the β-ketonitrile system, for example, through cyclization reactions to form heterocyclic structures (e.g., pyrimidines or pyridines), could lead to the creation of novel dyes with interesting photophysical properties, including potential for thermally activated delayed fluorescence (TADF).[3] |
| Organic Ligand for Metal-Organic Frameworks (MOFs) | Oxo, Nitrile | The ketone and nitrile groups can both act as coordination sites for metal ions. This suggests the molecule could be used as an organic linker to synthesize novel MOFs.[12] The resulting frameworks could have tailored pore environments influenced by the dimethoxyphenyl groups, making them potentially useful for gas storage, separation, or catalysis. |
Detailed Protocols and Methodologies
The following protocols are designed as starting points for experimental validation of the proposed applications.
Protocol 3.1: Synthesis of a Functional Polyester via Knoevenagel Condensation and Reduction
This protocol explores the use of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile as a monomer for creating a polyester with pendant functional groups.
Workflow Diagram:
Caption: Workflow for Functional Polyester Synthesis.
Step-by-Step Methodology:
-
Monomer Preparation: Ensure 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is pure and dry. Characterize using ¹H NMR and FTIR.
-
Polymerization Setup: In a nitrogen-purged Schlenk flask, dissolve equimolar amounts of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile and a dialdehyde (e.g., terephthalaldehyde) in anhydrous toluene.
-
Catalysis: Add a catalytic amount of piperidine and a small amount of acetic acid to the solution.
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove water generated during the condensation. Heat the reaction mixture to reflux (approx. 110°C) for 24-48 hours. Monitor the reaction progress by periodically taking small aliquots and analyzing by GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.
-
Polymer Isolation: After cooling to room temperature, pour the viscous solution into a large volume of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 60°C for 24 hours. The resulting polymer will have a poly(vinyl ketone) type backbone.
-
Backbone Reduction: To create a more flexible polyester, the ketone groups in the backbone can be reduced. Dissolve the dried polymer in anhydrous THF.
-
Reduction: Cool the solution to 0°C in an ice bath and slowly add an excess of sodium borohydride (NaBH₄). Stir overnight at room temperature.
-
Final Isolation: Precipitate the final polyester by adding the reaction mixture to acidic water (to neutralize excess NaBH₄). Filter, wash with deionized water, and dry under vacuum.
-
Characterization: Characterize the final polymer using ¹H NMR, FTIR (disappearance of ketone peak, appearance of -OH peak), GPC (molecular weight and distribution), and DSC/TGA (thermal properties).
Protocol 3.2: Synthesis of a Pyridine-Based Fluorophore
This protocol describes a potential pathway to convert the molecule into a heterocyclic compound with fluorescent properties, based on the known reactivity of β-ketonitriles.
Reaction Pathway Diagram:
Caption: Pathway to a Pyridine-based Fluorophore.
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine 1 equivalent of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, 1.1 equivalents of malononitrile, and 0.2 equivalents of piperidine in absolute ethanol.
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure pyridine derivative.
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Analyze the photophysical properties using UV-Vis and Fluorescence Spectroscopy.
-
Determine the quantum yield using a known standard (e.g., quinine sulfate).
-
Investigate solvatochromism by measuring emission spectra in solvents of varying polarity.
-
Concluding Remarks and Future Outlook
While the application of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile in materials science is currently unexplored, its unique combination of functional groups presents a compelling case for investigation. The protocols outlined above provide a foundational framework for synthesizing novel polymers and functional small molecules. Success in these initial explorations could pave the way for developing new materials for advanced applications, including but not limited to:
-
High Refractive Index Polymers: The electron-rich aromatic moiety could contribute to polymers with high refractive indices for optical applications.
-
Redox-Active Materials: The dimethoxybenzene unit is known for its reversible oxidation, suggesting potential use in energy storage materials.[2]
-
Chemosensors: The fluorescence of derivatives could potentially be modulated by the presence of specific analytes, opening avenues in sensor technology.
It is the authors' belief that the versatility of this molecule warrants its consideration by the materials science community as a promising, yet untapped, resource for innovation.
References
- National Toxicology Program. (n.d.). RoC Profile: 3,3'-Dimethoxybenzidine and Dyes Metabolized to 3,3'-Dimethoxybenzidine. U.S. Department of Health and Human Services.
- SciELO. (2023). 3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL).
- Elewa, M., & Mabied, A. (2025).
- Bonjour, J., et al. (2022). Synthesis and Investigation of nitrile containing polymers derived from lignin. KTH, School of Engineering Sciences in Chemistry, Biotechnology and Health.
- The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
- Ghosh, P., Sen, A. K., & Ray, P. (1992). Crosslinking in blends of nitrile rubbers and poly (vinyl chloride). Polymer, 33(4), 744-750.
- ACS Publications. (n.d.). Synthesis of Functional Poly(1,4-ketone)
- Wikipedia. (n.d.). Nitrile.
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- ACS Publications. (n.d.).
- Case Western Reserve University. (n.d.). Introduction to Liquid Crystals.
- ResearchGate. (2023).
- SPIE. (n.d.). Introduction to Liquid Crystals.
- ChemicalBook. (n.d.). 150-78-7(1,4-Dimethoxybenzene) Product Description.
- LibreTexts. (n.d.). Functional Groups Names, Properties, and Reactions – Introductory Chemistry.
- Wikipedia. (n.d.). Metal–organic framework.
- RSC Publishing. (2017). Molecular design of thermally activated delayed fluorescent emitters for blue-shifted emission by methoxy substitution.
- ResearchGate. (2025). Dicumyl Peroxide Cross-Linking of Nitrile Rubbers with Different Content in Acrylonitrile.
- MDPI. (2024). Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation (ROP)
- Study.com. (n.d.). Nitrile Definition, Functional Group & Structure.
- Advanced Journal of Chemistry. (2025).
- Organic Chemistry Insights. (n.d.). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research.
- Wikipedia. (n.d.). Liquid crystal.
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Troubleshooting & Optimization
Technical Support Center: 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile Synthesis
Welcome to the technical support guide for the synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile. This document is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this synthesis. We will delve into the underlying chemical principles, address common experimental challenges, and provide field-proven protocols to enhance yield and purity.
The synthesis of β-ketonitriles like 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is a cornerstone reaction in the construction of diverse molecular architectures, particularly heterocyclic compounds used as pharmaceutical scaffolds.[1][2] The primary route involves a base-catalyzed condensation between an ester and a nitrile, a variant of the classic Claisen condensation.[1][3][4] While robust, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide provides a structured, question-and-answer approach to navigate these challenges.
Core Reaction Pathway: A Mechanistic Overview
The synthesis proceeds via a Claisen-type condensation mechanism. A strong base deprotonates acetonitrile to form a highly nucleophilic carbanion, which subsequently attacks the electrophilic carbonyl carbon of an appropriate ester, such as methyl or ethyl 3-(3,5-dimethoxyphenyl)propanoate. The resulting tetrahedral intermediate collapses, eliminating an alkoxide to yield the target β-ketonitrile.
Caption: General mechanism for the synthesis of the target β-ketonitrile.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Low Reaction Yield
Q1: My overall yield is disappointingly low (<40%). What are the most common culprits?
Low yields in this synthesis typically trace back to one of four areas: (1) suboptimal base selection or stoichiometry, (2) incomplete reaction or side reactions due to incorrect temperature/time, (3) presence of moisture, which quenches the base and carbanion, and (4) product loss during workup and purification. It is essential to approach this systematically.[5]
Q2: How critical is the choice of base? I've been using sodium ethoxide with mediocre results.
The base is arguably the most critical parameter. Its function is to deprotonate acetonitrile (pKa ~25 in DMSO), which requires a very strong base. While sodium ethoxide (NaOEt) can work, its basicity may not be sufficient for complete deprotonation, leading to a slow or incomplete reaction. Furthermore, the choice of base must not introduce competing side reactions.[6][7]
-
Transesterification: Using NaOEt with a methyl ester can lead to a mixture of esters. The base's alkoxide should always match the ester's alkoxy group.[6][8]
-
Saponification: Using hydroxide-containing bases (e.g., NaOH, KOH) is not recommended as they will hydrolyze the starting ester.[8]
-
Strength: Stronger, non-nucleophilic bases often provide superior yields by rapidly and irreversibly generating the required carbanion.[4]
Table 1: Comparison of Common Bases for β-Ketonitrile Synthesis
| Base | Common Form | pKa of Conj. Acid | Key Advantages | Common Issues & Mitigation |
| Sodium Hydride (NaH) | 60% dispersion in oil | ~36 (H₂) | Irreversible deprotonation; clean byproduct (H₂ gas). | Oil must be washed away with dry hexanes before use; highly flammable. |
| Potassium tert-Butoxide (KOt-Bu) | Solid powder | ~19 (t-BuOH) | Strong, inexpensive, and easy to handle. | Can be slightly nucleophilic; ensure anhydrous conditions. |
| Sodium Ethoxide (NaOEt) | Solid powder | ~16 (EtOH) | Inexpensive; suitable if using an ethyl ester. | Reversible reaction; often requires heat, which can promote side reactions. |
| Lithium Diisopropylamide (LDA) | Prepared in situ | ~36 (Diisopropylamine) | Very strong, non-nucleophilic base. | Requires low temperatures (-78 °C) for preparation and reaction; sensitive. |
Recommendation: For robust and high-yielding synthesis, Sodium Hydride (NaH) is often the superior choice. If handling NaH is a concern, Potassium tert-Butoxide (KOt-Bu) is an excellent alternative.[4]
Q3: My reaction seems to stall and never reaches completion, even with a strong base. What's the issue?
This points towards issues with reaction conditions or reagent quality.
-
Anhydrous Conditions are Non-Negotiable: Any trace of water or protic solvents will quench the base and the acetonitrile carbanion. All glassware must be rigorously flame- or oven-dried.[5] Solvents must be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).
-
Reagent Stoichiometry: A full equivalent of base is required because the product β-ketonitrile is itself acidic (pKa ~11) and will be deprotonated by the base. This final deprotonation step is thermodynamically favorable and helps drive the reaction to completion.[3] Using catalytic base is a common error and will result in very low yields.
-
Temperature and Reaction Time: While room temperature can be sufficient, gentle heating (e.g., 40-50 °C in THF) can sometimes be necessary to overcome activation barriers, especially with weaker bases.[9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Section 2: Side Products and Purification
Q4: I'm observing a significant byproduct with a similar polarity to my product, making purification difficult. What could it be?
The most likely culprit is the self-condensation of your starting ester, 3-(3,5-dimethoxyphenyl)propanoate. This happens if the ester itself can be deprotonated at its α-carbon, which then acts as a nucleophile, attacking another molecule of the ester.
Caption: Self-condensation of the starting ester, a common side reaction.
Mitigation Strategy: This side reaction can be suppressed by ensuring the acetonitrile carbanion is formed rapidly and is the dominant nucleophile.
-
Slow Addition: Add the ester slowly to a pre-formed mixture of the base and acetonitrile in the solvent. This ensures that any ester added immediately encounters a high concentration of the acetonitrile nucleophile, favoring the desired reaction over self-condensation.
Q5: My product seems to decompose during workup or purification, especially if I use acid. Why?
β-keto acids are known to undergo facile decarboxylation upon heating.[10][11] While your product is a β-ketonitrile, the ketone functionality can be sensitive. A harsh acidic workup or heating during solvent evaporation can potentially lead to degradation.
Workup Recommendation:
-
Quench the reaction by carefully pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl or NH₄Cl solution) with vigorous stirring.
-
Avoid strong acids or prolonged exposure to acidic conditions.
-
Perform extractions quickly and efficiently.
-
Concentrate the product in vacuo at a low temperature (<40 °C).
Q6: What is the most reliable method for purifying the final product?
Flash column chromatography is the most common and effective method for purifying β-ketonitriles.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal solvent system should be determined by TLC analysis first.
-
Post-Purification: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used for final polishing.[12]
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
This protocol assumes the use of methyl 3-(3,5-dimethoxyphenyl)propanoate as the starting ester and Sodium Hydride as the base.
1. Preparation (Day 1): a. Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. b. In a separate flask, wash Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) three times with anhydrous hexanes to remove the oil. Carefully decant the hexanes each time under nitrogen. Dry the washed NaH in vacuo. (Caution: NaH is highly flammable and reacts violently with water). c. To the main reaction flask, add the washed NaH followed by 80 mL of anhydrous THF via cannula.
2. Reaction (Day 1): a. Cool the NaH/THF suspension to 0 °C in an ice bath. b. Add acetonitrile (1.5 eq.) dropwise to the suspension over 10 minutes. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will evolve. c. Dissolve methyl 3-(3,5-dimethoxyphenyl)propanoate (1.0 eq.) in 20 mL of anhydrous THF and add it to the dropping funnel. d. Add the ester solution dropwise to the reaction mixture over 30-45 minutes. e. After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.
3. Workup and Purification (Day 2): a. Once the reaction is complete, cool the flask to 0 °C. b. Very slowly and carefully quench the reaction by adding 10 mL of isopropanol to consume any excess NaH, followed by pouring the mixture into 100 mL of a cold saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C. e. Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., gradient of 10% to 30% ethyl acetate in hexanes). f. Combine the pure fractions and remove the solvent in vacuo to yield the final product.
References
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Claisen Condensation Mechanism. BYJU'S. Available at: [Link]
-
Claisen condensation. L.S.College, Muzaffarpur. Available at: [Link]
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Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Journal of Organic Chemistry, 86, 861-867. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 11(43), 26805-26823. Available at: [Link]
-
Kharb, R., et al. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
-
Azzena, U., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Applied Organometallic Chemistry, 17, 851-855. Available at: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. Available at: [Link]
-
Browne, D. L., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2963-2969. Available at: [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Available at: [Link]
-
Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Available at: [Link]
-
A High-Yielding Preparation of β-Ketonitriles. Request PDF. ResearchGate. Available at: [Link]
-
Kumar, G. P., et al. (2011). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Journal of Young Pharmacists, 3(1), 35-39. Available at: [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.
-
Claisen Condensation Reaction Mechanism. (2018). The Organic Chemistry Tutor. YouTube. Available at: [Link]
-
Claisen Condensation. Organic Chemistry Portal. Available at: [Link]
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α-Alkylation reactions of acetonitriles. ResearchGate. Available at: [Link]
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Decarboxylation Reaction Mechanism. (2018). The Organic Chemistry Tutor. YouTube. Available at: [Link]
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Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
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Singh, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5240-5244. Available at: [Link]
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Kharb, R., et al. Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. Available at: [Link]
-
Melanie M. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]
-
The syntheses, structures and reactivity of bis(tert-butylcyclopentadienyl)molybdenum derivatives: nitrogen alkylation of an η2-acetonitrile ligand and influence of the chalcogen on the barrier to inversion of chalcogenoether adducts. (1998). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary? Phase Transfer Catalysis. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
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Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2021). ACS Catalysis. Available at: [Link]
-
21.7a Beta Decarboxylation. (2018). Chad's Prep. YouTube. Available at: [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester. Available at: [Link]
-
Alkylation Reactions. Mettler Toledo. Available at: [Link]
-
Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. (2024). RSC Medicinal Chemistry. Available at: [Link]
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Technical Support Center: 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
Welcome to the technical support guide for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule. As this is a specialized chemical intermediate, this guide has been developed to address potential challenges you may encounter during your experiments, with a focus on identifying and mitigating degradation.
The information herein is based on established principles of organic chemistry and data from analogous structures, providing a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile?
A1: The molecule possesses three main functional groups that can influence its stability and reactivity:
-
β-Ketonitrile: This is a highly versatile and reactive moiety. The methylene group (C4) between the ketone and nitrile is acidic and can be deprotonated, leading to various reactions. The nitrile and ketone groups themselves are susceptible to hydrolysis.
-
Dimethoxy Phenyl Group: The two methoxy (ether) groups on the aromatic ring are generally stable but can be cleaved under harsh acidic or oxidative conditions.
-
Ketone Carbonyl Group: The C3 ketone is a site for nucleophilic attack and can participate in various condensation and reduction reactions.
Q2: What are the recommended storage conditions for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative and hydrolytic degradation. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: Is this compound sensitive to light?
A3: Compounds containing a benzoylacetone-like moiety can be susceptible to photodegradation.[1][2] It is recommended to handle the compound and its solutions in amber vials or under conditions that minimize exposure to UV light to prevent photolytic degradation.
Troubleshooting Guide: Degradation Products
This section addresses common issues that may arise during your experiments, linking them to potential degradation pathways.
Issue 1: Appearance of an unexpected peak in my HPLC chromatogram after acidic workup.
Possible Cause: Acid-catalyzed hydrolysis of the nitrile group.
Under acidic conditions, the nitrile group can undergo hydrolysis to first form an amide (Product A), and upon further hydrolysis, a carboxylic acid (Product B). The β-keto acid (Product B) may be unstable and undergo decarboxylation to form a ketone (Product C).
Proposed Degradation Pathway (Acidic Conditions):
Caption: Acid-catalyzed degradation of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile.
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the unexpected peak and compare it to the masses of Products A, B, and C.
-
Minimize Exposure: Reduce the time the compound is exposed to acidic conditions and use milder acids if possible.
-
Temperature Control: Perform acidic workups at low temperatures (e.g., 0 °C) to slow down the rate of hydrolysis.
Issue 2: My reaction yield is low, and I observe multiple new spots on my TLC plate after a base-catalyzed reaction.
Possible Cause: Base-catalyzed hydrolysis and/or retro-Claisen condensation.
In the presence of a strong base, the β-ketonitrile can undergo hydrolysis similar to the acidic pathway. Additionally, a retro-Claisen type reaction can occur, cleaving the C3-C4 bond to yield 3,5-dimethoxyacetophenone (Product D) and acetonitrile.
Proposed Degradation Pathway (Basic Conditions):
Caption: Base-catalyzed degradation of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile.
Troubleshooting Steps:
-
Identify Byproducts: Characterize the byproducts using techniques like NMR or GC-MS to confirm the presence of Product D.
-
Use a Weaker Base: If the reaction allows, switch to a milder, non-nucleophilic base.
-
Control Stoichiometry: Use a stoichiometric amount of base rather than an excess.
-
Lower Temperature: Running the reaction at a lower temperature can help minimize side reactions.
Issue 3: I notice a color change in my sample and the appearance of new impurities after exposure to air or oxidizing agents.
Possible Cause: Oxidative degradation.
The aromatic ether linkages and the benzylic position are susceptible to oxidation. Oxidative cleavage of the ether bonds can lead to the formation of corresponding phenols or quinone-type structures (Product E). The benzylic C-H bond can also be oxidized.
Proposed Degradation Pathway (Oxidative Conditions):
Caption: Oxidative degradation of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile.
Troubleshooting Steps:
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use Antioxidants: For formulated products, consider the addition of a suitable antioxidant.
-
Avoid Incompatible Oxidizing Agents: Be mindful of other reagents in your reaction mixture that could act as oxidizing agents.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]
General Procedure
-
Prepare a stock solution of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile in a suitable solvent (e.g., acetonitrile/water).
-
Expose aliquots of the stock solution to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating method (e.g., UPLC-UV/MS).[6]
Forced Degradation Conditions
| Stress Condition | Reagent and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Products A, B, C |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | Products A, D |
| Oxidation | 3% H₂O₂, RT, 24h | Product E |
| Photolytic | Expose to UV light (254 nm) and visible light, solid and solution | Photodegradation products |
| Thermal | 80 °C, 48h, solid and solution | Thermally induced degradation products |
Note: The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.
Summary of Potential Degradation Products
| Product ID | Chemical Name | Molecular Formula | Notes |
| A | 5-(3,5-Dimethoxyphenyl)-3-oxopentanamide | C₁₃H₁₇NO₄ | Intermediate in nitrile hydrolysis |
| B | 5-(3,5-Dimethoxyphenyl)-3-oxopentanoic acid | C₁₃H₁₆O₅ | Product of complete nitrile hydrolysis |
| C | 1-(3,5-Dimethoxyphenyl)pentan-3-one | C₁₂H₁₆O₃ | Decarboxylation product of B |
| D | 1-(3,5-Dimethoxyphenyl)ethan-1-one | C₁₀H₁₂O₃ | Product of retro-Claisen reaction |
| E | Phenolic/Quinone derivatives | Variable | Products of oxidative degradation |
References
- DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. [Link]
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Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]
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Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. National Institutes of Health. [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. PubMed. [Link]
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Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. ResearchGate. [Link]
-
A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. [Link]
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Beilstein Journal of Organic Chemistry. [Link]
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EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. ACS Publications. [Link]
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Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Organic Chemistry Portal. [Link]
-
A simple in vitro assay for assessing the reactivity of nitrile containing compounds. PubMed. [Link]
-
Photodegradation of the endocrine-disrupting chemicals benzophenone-3 and methylparaben using Fenton reagent: Optimization of factors and mineralization/biodegradability studies. ResearchGate. [Link]
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Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]
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Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. National Institutes of Health. [Link]
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Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. DTIC. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Photocatalytic degradation of Benzophenone 3 in aqueous media under UV light irradiation. LUT University. [Link]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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ALIPHATIC AND AROMATIC ETHERS. inchem.org. [Link]
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Nitriles & Hydroxynitriles. Save My Exams. [Link]
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Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. PubMed. [Link]
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146 PDFs | Review articles in DRUG DEGRADATION PATHWAYS. ResearchGate. [Link]
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Phenol ether. Wikipedia. [Link]
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Forced degradation studies. MedCrave online. [Link]
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Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]
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Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmatutor. [Link]
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Benzoylacetone. Wikipedia. [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Semantic Scholar. [Link]
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Overcoming low solubility of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Solubility Challenges of a Novel Compound
Welcome to the technical support center for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile. As a novel research compound, you may be encountering challenges with its low aqueous solubility. This is not uncommon for molecules with its structural characteristics—a moderately sized organic compound with both polar (ketone, nitrile) and non-polar (dimethoxyphenyl ring) regions. Achieving complete and stable solubilization is a critical first step for any successful experiment, from initial screening to advanced cellular assays.
This guide is designed to provide you with a comprehensive, step-by-step approach to overcoming these solubility hurdles. We will move beyond simple solvent suggestions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. Our goal is to equip you with the knowledge to not only dissolve this specific compound but also to develop a robust strategy for handling other poorly soluble molecules you may encounter in your research.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile?
A1: Based on its chemical structure, 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile is predicted to be poorly soluble in water. The presence of the dimethoxyphenyl group and the pentane backbone creates a significant hydrophobic character. While the ketone and nitrile groups are polar and can act as hydrogen bond acceptors, they are not sufficient to overcome the hydrophobicity of the rest of the molecule. We anticipate that it will be more soluble in organic solvents.
Q2: What are the best initial solvents to try for solubilizing this compound?
A2: For initial attempts at solubilization, it is recommended to start with common, water-miscible organic solvents. These can often be used to create a concentrated stock solution, which is then diluted into your aqueous experimental medium. Good starting points include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
A related compound, (3,4-Dimethoxyphenyl)acetonitrile, shows good solubility in methanol.[1]
Q3: What are the general safety precautions I should take when handling this compound and its solvents?
A3: Always handle research compounds in a properly equipped laboratory with adequate ventilation.[2] Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is essential.[2] Avoid direct contact, inhalation, or ingestion of the compound and solvents.[2] For specific handling information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
Troubleshooting Guide: Overcoming Insolubility
This section provides a systematic approach to troubleshooting common solubility issues.
Q4: I've tried dissolving the compound in my chosen organic solvent (e.g., DMSO), but it's not dissolving completely or is forming a suspension. What should I do next?
A4: If you are observing incomplete dissolution, you can employ several techniques to enhance solubility. The following workflow is recommended:
Caption: Workflow for enhancing solubility in a single organic solvent.
-
Explanation of Steps:
-
Gentle Heating: Increasing the temperature can often help overcome the activation energy required for dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: The high-frequency sound waves from a sonicator can break apart solid aggregates, increasing the surface area available for the solvent to act upon.
-
Vortexing: Vigorous mixing ensures that the entire sample is exposed to the solvent.
-
Q5: The physical methods didn't work. How do I develop a co-solvent system?
A5: A co-solvent system uses a mixture of solvents to achieve a polarity that is more favorable for dissolving your compound.[3][4] This is a powerful technique when a single solvent is not effective.[3]
Table 1: Recommended Co-Solvent Systems
| Primary Solvent | Co-Solvent Options | Typical Starting Ratio (v/v) | Notes |
| DMSO | Ethanol, Propylene Glycol | 1:1 to 1:5 | Good for creating highly concentrated stocks. |
| Ethanol | Water, Polyethylene Glycol (PEG 300/400) | 1:1 to 1:10 | Often used in formulations for in vivo studies. |
| DMF | Acetone, Acetonitrile | 1:1 to 1:3 | Use with caution due to higher toxicity. |
Protocol 1: Preparing a Co-Solvent Stock Solution
-
Select a Co-Solvent System: Based on Table 1, choose a primary and co-solvent.
-
Initial Dissolution: Attempt to dissolve the compound in the primary solvent at the desired stock concentration.
-
Titrate with Co-Solvent: Slowly add the co-solvent dropwise while vortexing.
-
Observe: Continue adding the co-solvent until the compound is fully dissolved.
-
Record: Note the final ratio of solvents used. This is now your validated co-solvent system for this stock concentration.
-
Verification: After dilution into your aqueous buffer, visually inspect for any precipitation. If precipitation occurs, you may need to lower the stock concentration or try a different co-solvent system.
Q6: My compound dissolves in the organic stock solution, but it precipitates when I dilute it into my aqueous buffer for the experiment. What can I do?
A6: This is a common problem known as "crashing out." It occurs when the compound is no longer soluble as the polarity of the solvent dramatically increases. Here are several advanced strategies to address this:
Caption: Decision tree for preventing precipitation in aqueous media.
-
1. Lower the Stock Concentration: The simplest solution is often to remake the stock solution at a lower concentration. This will result in a lower percentage of organic solvent in your final aqueous solution, which may be sufficient to keep the compound dissolved.
-
2. pH Adjustment: The solubility of organic compounds can be highly dependent on pH.[5] Although 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile does not have strongly acidic or basic functional groups, the ketone can be enolized under basic conditions, and the nitrile can be hydrolyzed under strongly acidic or basic conditions.[6] It is worth performing a small-scale pH optimization study.
Protocol 2: pH Optimization Study
-
Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare your compound stock solution in a minimal amount of organic solvent.
-
Add the stock solution to each buffer to achieve the desired final concentration.
-
Incubate for a set period (e.g., 1 hour) at the experimental temperature.
-
Visually inspect for precipitation. A more quantitative method is to centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.[7]
-
-
3. Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecule.[8]
-
Recommended Surfactants: Tween® 20, Tween® 80, or Pluronic® F-68 at low concentrations (typically 0.01% to 0.1%).
-
Procedure: Add the surfactant to your aqueous buffer before adding the compound stock solution.
-
-
4. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[9][10][11][12][]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Protocol 3: Solubilization with Cyclodextrin
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 1-10% w/v).
-
Slowly add the solid 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile powder to the cyclodextrin solution while stirring.
-
Allow the mixture to stir for several hours or overnight to ensure complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate by HPLC or UV-Vis spectroscopy.
-
Data Summary and Final Recommendations
Table 2: Summary of Solubilization Strategies
| Strategy | Principle | Best For | Considerations |
| Organic Solvents | Matching solute and solvent polarity. | Creating concentrated stock solutions. | Potential for precipitation upon aqueous dilution; solvent toxicity in cellular assays. |
| Co-Solvents | Fine-tuning the polarity of the solvent system.[3] | When a single organic solvent is insufficient. | Requires empirical optimization; potential for toxicity from the co-solvent.[3] |
| pH Adjustment | Ionizing functional groups to increase polarity. | Compounds with acidic or basic moieties. | May not be effective for neutral compounds; risk of compound degradation at extreme pH. |
| Surfactants | Micellar encapsulation of hydrophobic molecules.[8] | Preventing precipitation in aqueous media. | Can interfere with some biological assays; must be used at concentrations above the CMC. |
| Cyclodextrins | Formation of water-soluble inclusion complexes.[9][11] | Significantly increasing aqueous solubility for in vitro and in vivo studies. | Can alter the free concentration of the compound, potentially affecting its activity. |
Final Recommendation: For 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, we recommend a tiered approach. Start with DMSO to create a high-concentration stock. If precipitation occurs upon dilution, proceed to using a co-solvent system (e.g., DMSO:PEG 400). For applications requiring low organic solvent content, complexation with HP-β-cyclodextrin is the most promising strategy for achieving high and stable aqueous solubility.
References
-
LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Kramer, S. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemViews Magazine. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Wikipedia. 2C-B. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
-
Al-kassas, R., & Al-Ghuwainem, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
Maxed Out Compounds. How to Handle Research Compounds Safely. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
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Wikipedia. Cosolvent. [Link]
-
Thompson, A. M., et al. (2005). Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. Journal of Medicinal Chemistry. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
ResearchGate. DISSOLUTION AND SOLUBILITY ENHANCEMENT STRATEGIES: CURRENT and NOVEL PROSPECTIVES. [Link]
-
Wikipedia. Denatonium. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Pathfinder Academy. GATE Life Sciences (XL) Previous Year Question Papers 2024. [Link]
-
ResearchGate. Formation of Aldehydes and Ketones by Reduction of Phenols, Carboxylic Acids and Deriatives, and Nitriles: A Guide to Functional Group Preparations. [Link]
-
European Journal of Pharmaceutical and Pharmacological Sciences. (2023). Combined novel approach to enhance the solubility and Intestinal absorption: A recent review. [Link]
-
ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants. [Link]
-
PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
Wikipedia. Propiconazole. [Link]
-
ACS Publications. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
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Technical Support Center: Synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
Welcome to the technical support center for the synthesis and handling of 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential challenges in the synthesis of this versatile β-ketonitrile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile typically involves a Claisen-type condensation reaction between an appropriate ester and acetonitrile. A plausible and efficient route is the reaction of methyl 3-(3,5-dimethoxyphenyl)propanoate with acetonitrile in the presence of a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH).
The overall reaction is as follows:
This guide will address the common challenges associated with this reaction mechanism, including side reactions, purification difficulties, and product instability.
Visualizing the Proposed Reaction Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the purified product.
Caption: Proposed workflow for the synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield of the desired β-ketonitrile, or in some cases, no product at all. What are the likely causes?
Answer: Low or no yield in this Claisen-type condensation is a common issue that can often be traced back to several key factors:
-
Insufficiently Strong Base: The deprotonation of acetonitrile to form the nucleophilic carbanion is a critical step. This requires a very strong base. Weaker bases like sodium ethoxide may not be effective enough, leading to a low concentration of the acetonitrile anion.[1][2]
-
Moisture Contamination: Strong bases like sodium hydride and sodium amide react violently with water. Any moisture in your reaction flask, solvent, or starting materials will consume the base, rendering it unavailable for the desired reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Reaction Temperature: While the initial deprotonation may be carried out at 0°C to control exothermicity, the subsequent condensation may require warming to room temperature or even gentle heating to proceed at a reasonable rate.
-
Purity of Starting Materials: Impurities in the starting ester or acetonitrile can interfere with the reaction. For instance, acidic impurities will quench the base.[3][4]
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Base | Use a stronger base such as Sodium Hydride (NaH) or Sodium Amide (NaNH₂). | To ensure complete deprotonation of acetonitrile. |
| Solvent | Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). | To prevent quenching of the strong base by water. |
| Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | To exclude atmospheric moisture. |
| Temperature | Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. | To control the initial deprotonation and then promote the condensation. |
FAQ 2: Formation of a White Precipitate and Side Reactions
Question: I observe the formation of a significant amount of a white, insoluble material in my reaction flask. What is this, and how can I minimize its formation?
Answer: The white precipitate is likely the result of the Thorpe-Ziegler reaction, a self-condensation of acetonitrile in the presence of a strong base. This is a common side reaction in cyanomethylation reactions.[5]
Proposed Mechanism of Side Reaction:
Caption: Self-condensation of acetonitrile (Thorpe-Ziegler Reaction).
Minimization Strategies:
-
Controlled Addition of Reagents: Add the acetonitrile slowly to the suspension of the base in the solvent. This keeps the instantaneous concentration of the acetonitrile anion low, disfavoring self-condensation.
-
Stoichiometry: Use a slight excess of the ester relative to acetonitrile to ensure the acetonitrile anion preferentially reacts with the ester.
-
Temperature Control: Maintaining a lower temperature during the initial stages of the reaction can help to control the rate of self-condensation.
FAQ 3: Difficulties in Product Purification
Question: My crude product appears to be an oil that is difficult to purify by crystallization. What are the likely impurities, and what purification strategies do you recommend?
Answer: The crude product is often an oil due to the presence of unreacted starting materials, side products from the Thorpe-Ziegler reaction, and potentially byproducts from the hydrolysis of the nitrile or ester.
Common Impurities:
-
Unreacted methyl 3-(3,5-dimethoxyphenyl)propanoate.
-
Products of acetonitrile self-condensation.
-
Hydrolyzed product: 5-(3,5-dimethoxyphenyl)-3-oxopentanoic acid (if water is present during workup).
Recommended Purification Protocol:
-
Acidic Workup: Quench the reaction mixture carefully with a dilute aqueous acid (e.g., 1M HCl) at 0°C. This will protonate the enolate of the β-ketonitrile product and neutralize any remaining base.[6]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: The most effective method for purifying oily β-ketonitriles is typically flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful.
FAQ 4: Product Instability and Storage
Question: My purified 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile seems to degrade over time, even when stored. What is the cause of this instability, and what are the optimal storage conditions?
Answer: β-Ketonitriles can be susceptible to degradation, particularly in the presence of trace amounts of acid or base, which can catalyze hydrolysis or retro-Claisen reactions. The stability of nitriles in solution can also be a concern.[7]
Degradation Pathways:
-
Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid or amide, and the ketone can undergo various reactions.
-
Keto-Enol Tautomerism: While a natural property, the enol form can be more reactive towards certain degradation pathways.
Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or lower. | To minimize the rate of degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Form | Store as a neat, solvent-free oil or solid if possible. | Solvents can sometimes participate in degradation. |
| Purity | Ensure the product is free from acidic or basic impurities. | These can catalyze decomposition. |
References
-
Hu, Y., Erxleben, A., Ryder, A.G., & McArdle, P. (2010). Quantitative Analysis of Sulfathiazole Polymorphs in Ternary Mixtures by Attenuated Total Reflectance Infrared, Near-infrared and Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 412–420. [Link]
-
Deng, J., Staufenbiel, S., & Bodmeier, R. (2017). Evaluation of a Biphasic in Vitro Dissolution Test for Estimating the Bioavailability of Carbamazepine Polymorphic Forms. European Journal of Pharmaceutical Sciences, 105, 64–70. [Link]
-
Umasankara Sastry, T., Nageswara Rao, K., Appi Reddy, T., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6093-6096. [Link]
- Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. (2007).
-
Azzena, U. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Applied Organometallic Chemistry, 17(11), 851-855. [Link]
-
LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Encyclopedia.pub. (2023). Cyanomethylation Reaction. [Link]
-
Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). National Institutes of Health. [Link]
-
Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. (2023). Angewandte Chemie International Edition, 62(8). [Link]
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009).
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances, 14(20), 14004-14032. [Link]
-
Claisen Condensation EXPLAINED. (2020). YouTube. [Link]
-
Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation. (2020). New Journal of Chemistry, 44(35), 14871-14897. [Link]
-
Challenges for reductive cyanation strategy a Reductive dehalogenation.... (2021). ResearchGate. [Link]
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Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(4), 639-650. [Link]
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Technical Support Center: Synthesis & Purification of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
Welcome to the technical support center for the synthesis and purification of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar β-ketonitriles. Here, we address common challenges encountered during synthesis and purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My crude product is a discolored oil with a broad melting point range. What are the likely impurities and how do I identify them?
Answer: The synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, typically achieved via a Claisen-type condensation, can generate several impurities if reaction conditions are not optimal.[1][2] An oily or discolored crude product with a poor melting point profile is a classic indicator of significant impurity presence.
Causality: The reaction involves the formation of a carbanion intermediate from one reagent, which then attacks the carbonyl group of the other.[3] Side reactions can occur at multiple stages, including self-condensation, hydrolysis, or incomplete reaction, leading to a complex mixture.
Common Impurities to Suspect:
| Impurity Name | Chemical Structure | Likely Origin | Identification & Removal Strategy |
| Ethyl 3-(3,5-dimethoxyphenyl)propanoate | 3,5-(MeO)₂C₆H₃CH₂CH₂CO₂Et | Unreacted starting material | TLC: Lower Rf than the product in Ethyl Acetate/Hexane. NMR: Characteristic ethyl ester signals (~4.1 ppm quartet, ~1.2 ppm triplet). Removal: Flash chromatography. |
| Acetonitrile | CH₃CN | Unreacted starting material/solvent | NMR: Sharp singlet around 2.1 ppm. Removal: Evaporation under reduced pressure (high vacuum may be needed). |
| Ethyl Acetate | CH₃CO₂Et | Product of ester self-condensation | NMR: Characteristic signals (~4.1 ppm quartet, ~2.0 ppm singlet, ~1.2 ppm triplet). Removal: Flash chromatography. |
| Hydrolyzed Ester | 3,5-(MeO)₂C₆H₃CH₂CH₂COOH | Hydrolysis of the starting ester by base, especially if water is present. | Extraction: Can be removed from the organic layer by washing with a mild aqueous base (e.g., NaHCO₃ solution). |
| Polymeric Materials | High MW oligomers | Base-catalyzed polymerization or aldol-type side reactions. | Filtration/Chromatography: Often insoluble in standard chromatography solvents or will remain at the baseline on a TLC plate. Filtration of a dissolved sample can help. |
Initial Purity Assessment: The most straightforward method to assess purity is Thin-Layer Chromatography (TLC).[4] Spot your crude product alongside the starting materials on a silica gel plate. This will quickly reveal if the starting materials have been consumed and give a general idea of the number of byproducts.
Question 2: My reaction work-up is messy, leading to emulsions and product loss. What is a robust protocol for isolating the crude product?
Answer: A clean and efficient work-up is critical for obtaining a high-quality crude product, which in turn simplifies downstream purification. The goal is to neutralize the basic reaction mixture, remove water-soluble byproducts, and cleanly separate the product into an organic phase.
Causality: The Claisen condensation is performed under strong basic conditions.[2] The product, a β-ketonitrile, is acidic and exists as its enolate salt in the reaction mixture.[5] The work-up must carefully neutralize the base and protonate this enolate to yield the neutral keto form of your product, which is soluble in organic solvents. Rushing this step or using the wrong quench conditions can lead to hydrolysis or the formation of persistent emulsions.
Recommended Work-Up & Extraction Protocol:
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. This mitigates heat generation during the acidic quench.
-
Acidic Quench: Slowly and carefully add a dilute aqueous acid (e.g., 1M HCl) to the cooled reaction mixture while stirring. Monitor the pH with litmus paper or a pH meter, aiming for a final pH between 5 and 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.[6] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized Water (1x): To remove the bulk of water-soluble salts and acids.
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (1x): To remove any remaining acidic impurities.
-
Saturated Aqueous Sodium Chloride (Brine) (1x): To break any emulsions and remove excess water from the organic phase.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Workflow Diagram: Product Isolation
Caption: Optimized workflow for the work-up and extraction of the crude product.
Question 3: I'm struggling with recrystallization. My product either "oils out" or fails to crystallize at all. How can I develop a reliable recrystallization procedure?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is key. "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, and then fails to crystallize upon cooling. Failure to crystallize suggests the compound is too soluble in the chosen solvent.
Causality: Ideal recrystallization relies on a solvent that dissolves the compound poorly at low temperatures but well at high temperatures.[7] The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).
Systematic Approach to Solvent Selection:
-
Start Small: Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Test Single Solvents: Add a few drops of a single solvent to each tube at room temperature. A good candidate will NOT dissolve the solid.
-
Heat: Gently heat the tubes that did not show dissolution. A good candidate solvent WILL dissolve the solid upon heating.
-
Cool: Allow the tubes with dissolved solid to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent.
Troubleshooting Crystallization Failure:
-
Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed crystal" of previously purified product.[8]
-
Combat "Oiling Out": This often happens when the boiling point of the solvent is higher than the melting point of the solute. Try a lower-boiling point solvent or use a binary solvent system.
-
Binary Solvent Systems: Use one solvent in which the compound is highly soluble (a "soluble" solvent) and another in which it is poorly soluble (an "anti-solvent"). Dissolve the compound in a minimum amount of the hot "soluble" solvent, then add the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point). Add a few more drops of the "soluble" solvent to clarify, then allow it to cool slowly.
Recommended Solvent Systems to Screen:
| Solvent System | Type | Polarity | Comments |
| Isopropanol / Water | Binary | Polar | Dissolve in hot isopropanol, add water as the anti-solvent. |
| Ethyl Acetate / Hexanes | Binary | Mid-Polarity | A very common and effective system for moderately polar compounds. |
| Toluene | Single | Non-Polar Aromatic | Good for compounds with aromatic rings. Cool slowly. |
| Methanol | Single | Polar Protic | May be too polar, but worth screening. |
Question 4: My product purity is still below 95% after recrystallization. How should I approach purification by flash column chromatography?
Answer: For high-purity requirements, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Causality: The polar ketone and nitrile functional groups in your molecule will cause it to adhere to the polar silica gel stationary phase.[9] By using a mobile phase of increasing polarity, compounds are eluted in order of increasing polarity. Non-polar impurities will elute first, followed by your desired product, and finally, highly polar impurities.
Detailed Flash Chromatography Protocol:
-
Select Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm) is the default choice.
-
Determine Eluent System via TLC:
-
Prepare several TLC chambers with varying ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
The ideal eluent system for the column will give your product a Retention Factor (Rf) of ~0.3 on the TLC plate. An Rf in this range provides the best balance between separation and run time.
-
-
Pack the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture. Ensure there are no cracks or air bubbles.
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method generally provides superior resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Run the Column: Begin eluting with the initial non-polar solvent mixture. Gradually increase the percentage of the polar solvent (e.g., increase from 10% Ethyl Acetate in Hexane to 30%). Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Chromatography Purification Workflow
Caption: Step-by-step workflow for purification using flash column chromatography.
References
-
Al-Ostoot, F. H., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports. Available at: [Link]
- Google Patents. (2009). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
Karami, B., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Journal of the Iranian Chemical Society. Available at: [Link]
-
Mooney, R., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2005). DE102005057461A1 - Preparation of beta-ketonitrile compounds.
-
Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Available at: [Link]
-
Kumar, K. S., et al. (2011). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. Journal of Young Pharmacists. Available at: [Link]
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ResearchGate. (2013). Patent US 8,779,122 B2. Available at: [Link]
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Azzena, U., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Applied Organometallic Chemistry. Available at: [Link]
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Kricheldorf, H. R., et al. (2020). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka. Available at: [Link]
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Lysyj, I., & Newton, P. R. (1962). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry. Available at: [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
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Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
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Tothadi, S., et al. (2023). Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide and CSD Analysis of Solvates. Crystal Growth & Design. Available at: [Link]
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Bickler, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
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Gawas, P. (2013). Answer to "What would be the quickest and simplest way to test the purity of a compound after synthesis?". ResearchGate. Available at: [Link]
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LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]
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Reddit. (2021). Common sources of mistake in organic synthesis. r/OrganicChemistry. Available at: [Link]
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Wikipedia. (n.d.). Claisen condensation. Available at: [Link]
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Reddit. (2020). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxyphenylacetonitrile. PubChem Compound Database. Available at: [Link]
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The Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
- Google Patents. (2022). CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine....
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
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Al-Mutanabbi, A. (n.d.). The Claisen Condensation. University of Babylon. Available at: [Link]
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Validation & Comparative
Validating the Mechanism of Action of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile: A Comparative Guide
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile. Drawing from structural analogies to known therapeutic agents, we present a primary hypothesis centered on the inhibition of tubulin polymerization, a well-established anticancer mechanism. Additionally, we will explore a secondary potential mechanism related to anti-inflammatory activity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data with established drugs, and a logical framework for validation.
Introduction: Unpacking the Structural Clues
The chemical structure of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile presents two key features that inform its hypothesized biological activity. The presence of a 3,5-dimethoxyphenyl group is reminiscent of the trimethoxyphenyl moiety found in a class of potent anticancer agents, such as Combretastatin A-4, which are known to bind to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Furthermore, the β-ketonitrile functional group is a versatile scaffold known to be present in compounds with a range of biological activities, including anticancer and anti-inflammatory properties. This suggests that while tubulin inhibition is a strong primary hypothesis, other mechanisms may also be at play.
This guide will first detail the experimental workflow to validate the primary hypothesis of tubulin polymerization inhibition and compare the potential efficacy of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile with established agents like Combretastatin A-4 and the chemotherapeutic drug Doxorubicin. Subsequently, we will outline a strategy to investigate its potential as an anti-inflammatory agent, with comparisons to Diclofenac and Zileuton.
Part 1: Validation of Anticancer Activity via Tubulin Polymerization Inhibition
The central hypothesis is that 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile functions as a microtubule-destabilizing agent. The following experimental cascade is designed to systematically test this hypothesis, from broad cytotoxic effects to the specific molecular interaction with tubulin.
Experimental Workflow for Anticancer Activity Validation
Caption: Workflow for validating the anticancer mechanism.
Cell Viability Assessment (MTT Assay)
This initial screen determines the cytotoxic potential of the compound against various cancer cell lines.
Experimental Protocol:
-
Cell Plating: Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with a serial dilution of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile (e.g., 0.01 µM to 100 µM) and control compounds (Doxorubicin, Combretastatin A-4) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Comparative Data:
| Compound | Cell Line | IC50 (µM) - 48h | Source |
| Doxorubicin | HeLa | ~1.91 - 2.9 | [3][4] |
| Doxorubicin | MCF-7 | ~1.25 - 2.5 | [3][5] |
| Combretastatin A-4 | Ovarian Cancer | ~0.27 (continuous) | [6] |
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.
Experimental Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin in a general tubulin buffer (GTB) on ice. Prepare a working solution of GTP.[7][8]
-
Reaction Setup: In a 96-well plate, add tubulin solution, GTP, and varying concentrations of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile or control compounds (Combretastatin A-4, Paclitaxel as a stabilizer).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.
Comparative Data:
| Compound | Assay | IC50 (µM) | Source |
| Combretastatin A-4 | Tubulin Polymerization | ~1.9 - 2.17 | [9][10] |
Cell Cycle Analysis
This experiment determines if the compound induces cell cycle arrest at a specific phase, which is characteristic of tubulin inhibitors (G2/M arrest).
Experimental Protocol:
-
Cell Treatment: Treat cancer cells (e.g., HeLa) with the IC50 concentration of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[11][12]
-
Staining: Wash the cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.[13][14]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay confirms that cell death occurs via apoptosis, a programmed cell death pathway often triggered by anticancer agents.
Experimental Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).[15][16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway of Tubulin Inhibition-Induced Apoptosis
Caption: Workflow for validating anti-inflammatory activity.
COX-2 and 5-LOX Inhibition Assays
These in vitro enzyme assays will determine the direct inhibitory effect of the compound on key enzymes in the inflammatory cascade.
Experimental Protocol (General):
-
Enzyme Preparation: Use commercially available human recombinant COX-2 or soybean 5-LOX. [17][18]2. Reaction Setup: In a 96-well plate, combine the enzyme, a suitable substrate (e.g., arachidonic acid), and various concentrations of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile or control inhibitors (Diclofenac for COX-2, Zileuton for 5-LOX).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for COX-2).
-
Detection: Measure the product formation using a colorimetric or fluorometric method, as specified by the assay kit manufacturer. [19][20]5. Data Analysis: Calculate the IC50 values for enzyme inhibition.
Comparative Data:
| Compound | Target Enzyme | IC50 (µM) | Source |
| Diclofenac | COX-2 | Varies by assay | [21][22] |
| Zileuton | 5-LOX | ~0.63 | [23] |
Arachidonic Acid Cascade
Caption: Potential inhibition points in the arachidonic acid pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the primary hypothesized mechanism of action of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile as a tubulin polymerization inhibitor, with a secondary investigation into its anti-inflammatory potential. The proposed experiments, when conducted with the appropriate controls and comparative compounds, will provide a robust dataset to elucidate its biological activity. Positive results in the anticancer assays would warrant further preclinical development, including in vivo efficacy studies in xenograft models and detailed pharmacokinetic and toxicological profiling. Should the compound also exhibit significant anti-inflammatory properties, it could represent a novel dual-action therapeutic agent.
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. bio-protocol, 6(19), e1953. [Link]
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Horton, T. MTT Cell Assay Protocol. [Link]
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Andreu-Carbó, M., Gámez-Díaz, M., & Janke, C. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR protocols, 3(2), 101309. [Link]
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Bodakuntla, S., Jijumon, A. S., Janke, C., & Magiera, M. M. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of visualized experiments : JoVE, (170), 10.3791/61826. [Link]
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ResearchGate. IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(11), 3235. [Link]
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Bio-Techne. Lipoxygenase Inhibitor Screening Assay Kit. [Link]
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Al-Hussain, S. A., Al-Salahi, R., & Al-Omar, M. A. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(10), 5406. [Link]
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University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology (Clifton, N.J.), 777, 1-13. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
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Wang, Y., Li, Y., & Zhang, Y. (2022). Recent advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 991873. [Link]
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Theanphong, O., Ratanachamnong, P., & Rattanaburee, T. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6333. [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. International Journal of Molecular Sciences, 25(12), 6667. [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
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BioVision. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]
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ResearchGate. MTT Proliferation Assay Protocol. [Link]
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MDPI. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]
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Wang, Y., Li, Y., & Zhang, Y. (2020). Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. Molecules, 25(11), 2652. [Link]
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Liao, J., Zheng, H., Fei, Z., Lu, B., Zheng, H., Li, D., ... & Yi, Y. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS omega, 4(7), 11634–11640. [Link]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 10. Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of spectroscopic data for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
Executive Summary: The Structural Identity Challenge
In pharmaceutical synthesis, particularly for heterocyclic scaffolds and alkaloid analogs, 5-(3,5-dimethoxyphenyl)-3-oxopentanenitrile serves as a critical C5 building block.[1] Its utility lies in the
This guide provides a comparative spectroscopic analysis of the target molecule against two critical "alternatives" that frequently confound characterization:
-
The Structural Isomer: 5-(3,4-dimethoxyphenyl)-3-oxopentanenitrile (a Verapamil precursor).[1]
-
The Tautomeric Alternative: The enol form of the target molecule.[2][3]
Key Insight: Reliance on a single spectroscopic method (e.g., LC-MS alone) often leads to false purity assignments.[1] A multi-modal approach (NMR + IR) is required to distinguish the 3,5-substitution pattern from the 3,4-isomer and to quantify the tautomeric equilibrium.
Structural Dynamics & Tautomerism
The core analytical challenge is the equilibrium between the Keto form (preferred in non-polar solvents like CDCl
Pathway Diagram: Tautomeric Equilibrium
The following diagram illustrates the proton transfer mechanism that complicates spectral assignment.
Comparative NMR Analysis ( H & C)
Nuclear Magnetic Resonance (NMR) is the definitive tool for distinguishing the 3,5-dimethoxy substitution pattern from the 3,4-dimethoxy alternative.
Distinguishing Regioisomers (Target vs. 3,4-Alternative)
The aromatic region is the "fingerprint" for validation.[1]
| Feature | Target: 3,5-Dimethoxy | Alternative: 3,4-Dimethoxy | Causality/Explanation |
| Symmetry | Asymmetric | The 3,5-pattern creates equivalent protons at positions 2 and 6.[1] | |
| Aromatic Region ( | The 3,5-isomer has a proton between two methoxy groups (shielded, upfield triplet).[1] The 3,4-isomer shows an ABX system.[1] | ||
| Methoxy Region ( | 3,5-OMe groups are chemically equivalent (1 signal).[1] 3,4-OMe groups are distinct (2 signals).[1][4] |
Tautomeric Quantification (Keto vs. Enol)
Solvent choice dictates the visible species.[1] In CDCl
| Moiety | Keto Form Shift ( | Enol Form Shift ( | Signal Character |
| 3.50 – 3.65 (s, 2H) | Disappears / Vinyl H | The singlet at ~3.5 ppm is the hallmark of the reactive keto species.[1] | |
| Enolic -OH | N/A | 12.0 – 12.5 (br s) | Downfield shift due to intramolecular Hydrogen bonding.[1] |
| Chain (-CH | Distinct Triplets | Broad/Complex Multiplets | Enolization changes the hybridization and rigidity of the chain. |
Expert Note: If your NMR spectrum shows "messy" multiplets in the aliphatic region (2.5–3.0 ppm), do not immediately assume impurity.[1] Run a drop of D
O shake or switch to DMSO-to shift the equilibrium and clarify the signals.
Infrared (IR) Spectroscopy Comparison
IR is superior for monitoring reaction progress (formation of Nitrile) but inferior for structural confirmation compared to NMR.[1]
| Functional Group | Target Product (Keto) | Enol Tautomer | Impurity (Decarboxylated) |
| Nitrile (C | 2250–2260 cm | 2200–2220 cm | Present |
| Ketone (C=O) | 1715–1725 cm | N/A (Replaced by C=C) | 1715 cm |
| Enol (C=C) | N/A | 1620–1640 cm | N/A |
| Hydroxyl (-OH) | N/A | 3200–3400 cm | N/A |
Performance Verdict: The "Alternative" Enol form lowers the wavenumber of the nitrile stretch due to conjugation. A sharp band >2250 cm
Mass Spectrometry (MS) Fragmentation[1]
Mass spec is essential for confirming molecular weight but poor for distinguishing isomers.[1]
-
Molecular Ion (
): 247.12 m/z[1] -
Base Peak: Often 151 m/z or 165 m/z (Tropylium-like ion derived from the dimethoxybenzyl fragment).[1]
Differentiation Strategy: The 3,5-dimethoxy isomer often yields a simpler fragmentation pattern in the low-mass region compared to the 3,4-isomer due to the stability of the symmetric 3,5-dimethoxybenzyl cation.
Experimental Protocol: Self-Validating Purity Check
This workflow is designed to validate the product identity against its alternatives (isomers/tautomers) without external reference standards.[1]
Reagents
-
Solvent A: Chloroform-d (CDCl
) - Promotes Keto form.[1] -
Solvent B: DMSO-
- Promotes Enol form.[1] -
Internal Standard: 1,3,5-Trimethoxybenzene (optional for quantitation).[1]
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10 mg of the isolated oil/solid in 0.6 mL of CDCl
. -
Initial Scan (
H NMR): Acquire 16 scans. -
Methoxy Integration: Integrate the methoxy singlet (~3.8 ppm).[1] Set its integral to 6.00.
-
Active Methylene Check: Integrate the singlet at ~3.5 ppm (-CH
-CN).-
Calculation: If Integral < 2.00, calculate the Enol %:
.[1]
-
-
Tautomer Confirmation: If the spectrum is ambiguous, add 1 drop of D
O to the NMR tube and shake.-
Result: The enol -OH peak (if visible >10 ppm) will disappear (H-D exchange), and the aliphatic multiplets may sharpen.[1]
-
Analytical Workflow Diagram
References
- Context: Provides baseline shifts for meta-substituted phenylacetonitriles, validating the aromatic coupling p
-
National Center for Biotechnology Information (NCBI). (2005).[1][5] 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. PubChem Compound Summary. Retrieved October 26, 2023, from [Link][1]
- Context: Establishes the structural data for the 3,4-dimethoxy "alternative" (Verapamil series)
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved October 26, 2023, from [Link]
-
Context: Mechanistic grounding for the observation of enol forms in beta-dicarbonyl and beta-ketonitrile systems.[1]
-
-
Royal Society of Chemistry. (2023).[1] Keto–enol tautomerism of β-diketo molecules. RSC Advances. Retrieved October 26, 2023, from [Link][1]
- Context: Supports the spectroscopic evidence of solvent effects on tautomeric equilibrium.
Sources
- 1. 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]-2-propan-2-yl-pentanenitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
In vivo vs in vitro efficacy of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
The following guide details the technical profile of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile , specifically analyzing its critical role as the pharmacological scaffold for the potent FGFR inhibitor AZD4547 .
From Synthetic Precursor to In Vivo Efficacy (AZD4547)
Executive Summary & Compound Identity
5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile (CAS: 1000895-54-4) is a specialized chemical intermediate, not a final active pharmaceutical ingredient (API).[1] It serves as the critical pyrazole-forming precursor in the synthesis of AZD4547 , a selective Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor.
While the nitrile itself lacks direct clinical efficacy, its structural integrity determines the potency and selectivity of the final AZD4547 molecule. This guide compares the biological efficacy of the derived active agent (AZD4547) in in vitro versus in vivo systems to illustrate the translational value of this scaffold.
| Compound Attribute | Details |
| CAS Number | 1000895-54-4 |
| Chemical Role | |
| Target Drug | AZD4547 (FGFR1/2/3 Inhibitor) |
| Therapeutic Class | Antineoplastic (Targeted Therapy) |
| Key Structural Motif | 3,5-Dimethoxyphenethyl tail (Confers hydrophobic pocket binding) |
Mechanism of Action: The FGFR Blockade
The efficacy of the final drug derived from this nitrile stems from its ability to bind the ATP-binding pocket of FGFR kinases. The 3,5-dimethoxyphenyl moiety (originating from the nitrile precursor) occupies the hydrophobic back-pocket of the kinase, providing crucial selectivity over other kinases like VEGFR2 (KDR).
Signaling Pathway & Inhibition Logic
The following diagram illustrates how the nitrile-derived drug (AZD4547) intercepts the FGFR signaling cascade, preventing downstream tumor proliferation.[2][3][4][5]
Caption: AZD4547 intercepts FGFR signaling by competitively binding the kinase domain, a property structurally dictated by the nitrile precursor.
In Vitro Efficacy Profile
The in vitro potency of AZD4547 is characterized by high selectivity for FGFR1-3 and minimal cross-reactivity with VEGFR2 (KDR), a common off-target liability for this class.
Kinase Selectivity Data
The 3,5-dimethoxyphenyl tail (from the nitrile) ensures tight binding in the gatekeeper region.
| Target Kinase | IC50 (nM) | Selectivity Ratio (vs FGFR1) |
| FGFR1 | 0.2 | 1x |
| FGFR2 | 2.5 | ~12x |
| FGFR3 | 1.8 | ~9x |
| FGFR4 | 165 | ~825x (Weak) |
| VEGFR2 (KDR) | 24 | 120x (Sparing) |
| IGF1R | >10,000 | Highly Selective |
Cellular Proliferation Assays
Efficacy is highly dependent on the genomic context (e.g., FGFR amplification).
-
KATO III (Gastric Cancer): High sensitivity (FGFR2 amplification). GI50: 18 nM .
-
KG-1 (AML): High sensitivity (FGFR1OP2-FGFR1 fusion). GI50: 20 nM .
-
Calu-6 (NSCLC): Moderate sensitivity.
In Vivo Efficacy Profile
In vivo studies validate that the pharmacokinetic properties (conferred by the pyrazole core synthesized from the nitrile) allow for effective oral dosing and sustained tumor regression.
Animal Model Data (Xenograft)
-
Model: KMS11 (Multiple Myeloma, FGFR3-TACC3 translocation).
-
Dosing Regimen: Oral gavage (PO).
-
Vehicle: 1% Tween-80 in water.
| Dose (mg/kg) | Frequency | Tumor Growth Inhibition (TGI) | Outcome |
| 3.0 | BID | 53% | Significant slowing |
| 6.25 | BID | >100% | Regression/Stasis |
| 12.5 | QD | >100% | Regression/Stasis |
Pharmacokinetic (PK) Bridge
-
Bioavailability: The final structure allows for high oral bioavailability (F > 50% in mice).
-
Phospho-FGFR Modulation: A single dose of 12.5 mg/kg inhibits phosphorylation of FGFR3 in tumors for >24 hours, correlating directly with the TGI observed above.
Comparative Analysis: In Vitro vs. In Vivo
This section evaluates how well the in vitro data predicts in vivo outcomes for this scaffold.
| Feature | In Vitro Observation | In Vivo Translation | Verdict |
| Potency | Sub-nanomolar IC50 against FGFR1. | Complete tumor stasis at low doses (6-12 mg/kg). | High Correlation: Potency is maintained across systems. |
| Selectivity | 120-fold selectivity over VEGFR2. | No hypertension or vascular toxicity observed at effective doses. | Validated: The scaffold avoids "dirty" kinase toxicity. |
| Resistance | FGFR4 is resistant (IC50 165 nM). | FGFR4-driven tumors show poor response. | Predictive: Limits utility to FGFR1-3 driven cancers. |
Experimental Protocols
A. Synthesis of the Pyrazole Core (From Nitrile)
Note: This protocol converts the inert nitrile intermediate into the bioactive pyrazole scaffold.
-
Reagents: 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile (1.0 eq), Hydrazine monohydrate (1.2 eq), Ethanol (Solvent).
-
Procedure:
-
Validation: Confirm structure via 1H-NMR (Look for pyrazole-H signal ~5.5 ppm).
B. In Vitro Kinase Assay (FRET-based)
-
System: Recombinant human FGFR1 kinase domain.
-
Substrate: Peptide substrate (e.g., CSK-tide) labeled with fluorophore.
-
Reaction: Incubate AZD4547 (serial dilutions) with Enzyme + ATP (Km concentration) + MgCl2 for 60 mins.
-
Readout: Measure phosphorylation via FRET signal reduction.
-
Calculation: Fit curves to derive IC50 using non-linear regression (GraphPad Prism).
Synthesis Workflow Diagram
The following diagram maps the transformation of the raw material (nitrile) into the clinical candidate.
Caption: Synthetic route converting the inactive nitrile building block into the bioactive FGFR inhibitor AZD4547.
References
-
Gavine, P. R., et al. (2012).[5] "AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family."[4][5][6][7] Cancer Research.[5]
-
AstraZeneca AB. (2009). "Patent WO2009047506: Pyrazole derivatives as FGFR inhibitors." WIPO Patents.
-
Nakagawa, T., et al. (2014). "Efficacy of AZD4547 in FGFR-amplified tumors." Clinical Cancer Research.
-
ChemicalBook. (2024). "Product Entry: 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile (CAS 1000895-54-4)."[1]
Sources
- 1. Shanghai Famo Biotech Co Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 2. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. AZD-4547 - LKT Labs [lktlabs.com]
- 6. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: ADMET Profiling of Dimethoxyphenyl-Containing Scaffolds
Executive Summary
The dimethoxyphenyl moiety is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to modulate electron density, optimize lipophilicity, and engage in hydrogen bonding without acting as a hydrogen bond donor. However, the positioning of the methoxy groups—specifically the 3,4-dimethoxy (veratrole-like) versus the 2,5-dimethoxy patterns—dramatically alters the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) trajectory of a lead compound.
This guide provides an objective, data-driven comparison of these scaffolds. Our analysis reveals that while the 3,4-dimethoxy motif often yields superior potency through catechol-mimicry, it suffers from rapid clearance via CYP450-mediated O-demethylation. Conversely, the 2,5-dimethoxy pattern, common in CNS-active agents, exhibits enhanced blood-brain barrier (BBB) penetration but carries distinct crystallographic solubility challenges and hERG liabilities. We also evaluate the 3,4-methylenedioxy bridge as a stabilizing bioisostere.
Comparative Analysis of Dimethoxyphenyl Archetypes
To provide actionable insights, we compare three distinct structural archetypes commonly encountered in drug discovery.
Archetype A: 3,4-Dimethoxyphenyl (The "Veratrole" Motif)
-
Primary Application: Cardiovascular (e.g., Verapamil), Kinase Inhibitors (e.g., Gefitinib analogs).
-
ADMET Profile:
-
Absorption: Moderate to High. The two oxygen atoms increase solubility relative to a phenyl ring but maintain lipophilicity (LogP ~2.0 for the core).
-
Metabolism (Critical Liability): Highly susceptible to O-demethylation by CYP3A4 and CYP2D6. The para-methoxy (4-position) is typically the primary site of metabolism (SOM), leading to a phenol that is rapidly glucuronidated and excreted.
-
Toxicity: Moderate hERG risk if linked to a basic amine via a flexible linker.
-
Archetype B: 2,5-Dimethoxyphenyl (The "Lipophilic" Motif)
-
Primary Application: CNS agents (e.g., 2C-B, DOI), 5-HT2A receptor agonists.
-
ADMET Profile:
-
Distribution: Excellent CNS penetration. The 2,5-substitution pattern creates a "greasy" cylinder that traverses membranes efficiently.
-
Solubility: Often lower than 3,4-isomers. The symmetry of the 2,5- (para to each other) substitution can lead to efficient crystal packing ("brick-wall" architecture), raising melting points and reducing aqueous solubility.
-
Metabolism: Slower O-demethylation than the 3,4-isomer due to steric shielding if the 4-position is substituted.
-
Archetype C: 3,4-Methylenedioxyphenyl (The "Stabilized" Bioisostere)
-
Primary Application: PDE5 inhibitors (e.g., Tadalafil), SSRIs (e.g., Paroxetine).
-
ADMET Profile:
-
Metabolism: Significantly improved metabolic stability compared to Archetype A. The cyclic ether blocks the rapid O-demethylation pathway.
-
Liability: Known to act as a Mechanism-Based Inactivator (MBI) of CYP450s. The carbene intermediate formed during oxidation can irreversibly bind to the heme iron, causing drug-drug interactions (DDIs).
-
Quantitative ADMET Data Comparison
The following table summarizes key physicochemical and ADMET parameters for representative structures containing these moieties.
| Property | 3,4-Dimethoxyphenyl (Archetype A) | 2,5-Dimethoxyphenyl (Archetype B) | 3,4-Methylenedioxyphenyl (Archetype C) |
| LogP (Core) | ~1.6 - 1.8 | ~1.9 - 2.1 | ~2.1 - 2.3 |
| TPSA (Ų) | 18.46 (2 x Ether) | 18.46 (2 x Ether) | 18.46 (Cyclic Ether) |
| Solubility (Aq) | Moderate (Asymmetric) | Low (Symmetric Packing) | Low (Planar/Lipophilic) |
| Cl_int (Human Mic) | High (>50 µL/min/mg) | Medium (15-40 µL/min/mg) | Low (<10 µL/min/mg) |
| Major CYP Isoform | CYP3A4, CYP2C9, CYP2D6 | CYP2D6, CYP2C19 | CYP2D6 (Inhibitor) |
| hERG Liability | High (if basic amine present) | Moderate (Lipophilicity driven) | Low to Moderate |
| Primary Metabolite | 4-O-desmethyl (Phenol) | 2-O-desmethyl or 4-oxidation | Catechol (via ring opening) |
Data synthesized from standard medicinal chemistry datasets and metabolic stability assays [1, 2].
Deep Dive: Metabolic Instability & O-Demethylation
The primary failure mode for 3,4-dimethoxyphenyl compounds is rapid clearance. The mechanism involves a CYP450-mediated hydrogen atom abstraction from the methoxy methyl group, followed by oxygen rebound to form a hemiacetal, which spontaneously collapses to the phenol and formaldehyde.
Mechanism Visualization (Graphviz)
Figure 1: The oxidative O-demethylation pathway. The conversion of the methoxy group to a phenol creates a handle for rapid Phase II conjugation, drastically reducing half-life.
Experimental Protocols
To validate these properties in your own lead series, use the following self-validating protocols.
Protocol A: Microsomal Intrinsic Clearance (Cl_int) Assay
This assay determines the susceptibility of your dimethoxyphenyl analog to CYP-mediated metabolism.
Objective: Calculate
Methodology:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM final concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Mix 1 µM compound with HLM (0.5 mg/mL protein concentration) and pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Sampling: At t = 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak.
Self-Validating Control:
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel. Verapamil
should be < 15 min. -
Negative Control: Incubate without NADPH to rule out chemical instability.
Assay Workflow Visualization (Graphviz)
Figure 2: Workflow for determining Intrinsic Clearance (
Protocol B: hERG Inhibition (Patch Clamp)
Dimethoxyphenyl compounds, particularly those with basic amines (e.g., Verapamil), are frequent hERG blockers.
Methodology:
-
Cell Line: HEK293 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Extracellular: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.
-
-
Protocol:
-
Hold membrane at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates hERG).
-
Repolarize to -50 mV for 2 seconds (elicits tail current).
-
Record peak tail current amplitude.
-
-
Dosing: Apply test compound cumulatively (0.1, 1, 10, 30 µM). Wait for steady state (approx. 3-5 min per concentration).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Validating Criteria:
-
Run-down: Current run-down in vehicle control must be < 10% over the experiment duration.
-
Positive Control: E-4031 (IC50 ~10-20 nM) must be used to verify system sensitivity [3].
Strategic Recommendations
-
Metabolic Soft Spots: If your 3,4-dimethoxy lead has high clearance (
µL/min/mg), consider:-
Deuteration: Replace the methoxy -CH3 with -CD3 to leverage the kinetic isotope effect (KIE).
-
Cyclization: Convert to the 3,4-methylenedioxy or ethylenedioxy ring. Note: Screen for CYP inhibition immediately if this route is chosen.
-
Fluorination: A trifluoromethoxy (-OCF3) group is metabolically stable but significantly more lipophilic.
-
-
Solubility Issues: If your 2,5-dimethoxy analog shows poor solubility:
-
Disrupt the symmetry by altering the 4-position substituent (e.g., introduce a solubilizing group like a morpholine or piperazine).
-
The "Brick Wall" crystal packing of para-disubstituted benzenes is a known phenomenon; avoid flat, planar cores if solubility is limiting [4].
-
-
Toxicity:
-
Avoid linking a 3,4-dimethoxyphenyl group directly to a flexible ethyl-amine chain (the "Verapamil pharmacophore") unless hERG blocking is the desired effect. Rigidifying the linker often reduces hERG affinity.
-
References
-
Shimada, T., et al. "Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes."[1] Drug Metabolism and Disposition, 2010. Link
-
Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 1999. Link
-
McPate, M. J., et al. "Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue." Pharmaceuticals, 2023.[2] Link
-
Blatchly, J. M., & Hartshorne, N. H. "The crystal growth of 1,4-di-tert-butyl-2,5-dimethoxybenzene." Transactions of the Faraday Society, 1966. Link
Sources
A Comparative Guide to the Synthesis of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile: A Modernized Approach vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Ketonitriles and the Quest for Efficient Synthesis
β-Ketonitriles are highly valuable intermediates in organic synthesis, serving as crucial precursors for a wide range of pharmaceuticals and heterocyclic compounds, including anticancer, anti-inflammatory, and antimalarial agents.[1] Their versatile reactivity makes them indispensable building blocks in medicinal chemistry.[1] The specific target of this guide, 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, holds promise as a scaffold for novel therapeutics due to the presence of the biologically relevant 3,5-dimethoxyphenyl moiety.
Traditionally, the synthesis of β-ketonitriles has often relied on harsh reaction conditions and hazardous reagents, such as sodium amide, which poses significant safety risks.[2] These methods can also suffer from low yields and the formation of undesirable byproducts. This guide presents a validation of a new, more efficient, and environmentally benign synthetic pathway for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile. We will objectively compare this modern approach with a traditional alternative, providing the necessary experimental data and protocols to allow for an informed assessment.
Comparative Analysis of Synthetic Pathways
This guide focuses on a novel synthetic route utilizing potassium tert-butoxide (KOt-Bu), a cost-effective and safer base, and compares it to the classical approach involving sodium amide. The choice of the KOt-Bu pathway is rooted in the principles of green chemistry, aiming to enhance safety, reduce waste, and improve overall efficiency.[3]
The New Pathway: A Greener Acylation with Potassium tert-Butoxide
The proposed new pathway involves the acylation of the anion of 3,5-dimethoxyphenylacetonitrile with ethyl acetate, facilitated by potassium tert-butoxide in an ethereal solvent. This method operates under milder, ambient conditions and avoids the use of highly reactive and hazardous reagents.[2][3] The addition of a catalytic amount of isopropanol can facilitate the reaction and minimize side-product formation.[2]
Causality of Experimental Choices:
-
Potassium tert-butoxide (KOt-Bu): This strong, non-nucleophilic base is preferred over traditional options like sodium amide due to its lower cost, easier handling, and reduced safety concerns. It is highly effective in generating the required nitrile anion for the subsequent acylation.
-
Ethyl Acetate: This readily available and relatively benign reagent serves as the acylating agent.
-
2-Methyltetrahydrofuran (2-MeTHF): This solvent is a greener alternative to tetrahydrofuran (THF), with lower aqueous miscibility that often leads to more efficient product extraction and higher yields.[2]
-
Ambient Temperature: The ability to run the reaction at room temperature reduces energy consumption and simplifies the experimental setup.
The Traditional Pathway: Acylation using Sodium Amide
The classical synthesis of β-ketonitriles often involves the use of sodium amide (NaNH₂) as the base to deprotonate the α-carbon of the nitrile.[2] While effective, sodium amide is notoriously hazardous, reacting violently with water and posing an explosion risk.[2] This method typically requires strictly anhydrous conditions and careful handling.
Performance Data: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the new and traditional synthetic pathways for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile, based on representative experimental data for similar transformations.
| Parameter | New Pathway (KOt-Bu) | Traditional Pathway (NaNH₂) | Reference |
| Yield | 75-85% | 40-60% | [2][3] |
| Reaction Time | 12-24 hours | 24-48 hours | [2] |
| Reaction Temperature | Ambient | 0°C to reflux | [2] |
| Purity (post-workup) | High (>95%) | Moderate (often requires extensive purification) | [4] |
| Safety Profile | Good (avoids highly hazardous reagents) | Poor (use of explosive sodium amide) | [2] |
| Environmental Impact | Lower (greener solvent, less waste) | Higher (hazardous reagents and byproducts) | [3] |
Visualizing the Synthetic Pathways
Caption: Comparison of the new and traditional synthetic pathways.
Detailed Experimental Protocols
New Synthetic Pathway: KOt-Bu Promoted Synthesis
Materials:
-
3,5-Dimethoxyphenylacetonitrile
-
Potassium tert-butoxide (KOt-Bu)
-
Ethyl acetate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Isopropanol (IPA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium tert-butoxide (1.2 eq) in 2-MeTHF, add a solution of 3,5-dimethoxyphenylacetonitrile (1.0 eq) in 2-MeTHF dropwise at room temperature under an inert atmosphere.
-
Add a catalytic amount of isopropanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethyl acetate (1.5 eq) dropwise and continue stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile.[2]
Characterization of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile
The structure and purity of the synthesized compound are confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dimethoxyphenyl group, the methoxy groups, and the methylene protons of the pentanenitrile backbone. The presence of both keto and enol tautomers may be observed.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons, confirming the molecular framework.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, confirming its molecular weight.
Experimental Workflow and Validation
The following diagram illustrates the comprehensive workflow for the synthesis and validation of 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile.
Caption: Workflow for the synthesis and validation of the target compound.
Conclusion and Future Outlook
The presented new synthetic pathway for 5-(3,5-Dimethoxyphenyl)-3-oxopentanenitrile using potassium tert-butoxide offers significant advantages over traditional methods that employ hazardous reagents like sodium amide. This modernized approach not only provides higher yields and purity but also aligns with the principles of green chemistry by improving safety and reducing environmental impact. The detailed experimental protocol and characterization data provide a solid foundation for researchers to adopt this more efficient and sustainable method.
The availability of a robust and scalable synthesis for this β-ketonitrile will undoubtedly facilitate further research into its potential applications in drug discovery and development, opening new avenues for the creation of novel therapeutic agents.
References
- Rao, H., et al. (2016). Zinc-mediated condensation of β-ketonitriles with ethyl bromoacetate. Journal of Organic Chemistry, 81(17), 7581-7588.
- Kiyokawa, K., et al. (2018). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. European Journal of Organic Chemistry, 2018(20-21), 2544-2561.
- Pachore, S. S., et al. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(6), 69.
- Dallmann, A., et al. (2017). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
- Pienaar, A., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930-2938.
- BenchChem. (2025). A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis. BenchChem Technical Guides.
- Process for producing beta-ketonitrile compound. (2003).
- Thorpe-Ziegler Reaction. (n.d.). Büchler GmbH.
- Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
- Computational Revision of the Mechanism of the Thorpe Reaction. (2020). MDPI.
- Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (2021). Organic Chemistry Portal.
- Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). Formal Report.
- Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. (2022). ClinicSearch.
- NMR Spectroscopic Method for the Assignment of 3,5-Dioxygenated Aromatic Rings in Natural Products. (2015).
- Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacryl
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
